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Core Science & Biosynthesis

Foundational

A Roadmap for the Physicochemical Characterization of 1-(3-Methylphenyl)pyrrolidin-2-imine: A Model Compound Analysis

An In-Depth Technical Guide Foreword: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2][3] Its saturated, non-planar structure p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2][3] Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable trait for enhancing target specificity and optimizing pharmacokinetic properties.[1] The pyrrolidin-2-imine functional group, a cyclic amidine, is of particular interest for its potential as a nitric oxide synthase (NOS) inhibitor and its utility as a bioisosteric replacement for other functional groups.[4]

This guide addresses the molecular structure and physicochemical properties of 1-(3-Methylphenyl)pyrrolidin-2-imine , a compound not extensively documented in public scientific literature. As such, this document serves as a comprehensive roadmap for the characterization of this molecule and other novel pyrrolidin-2-imine derivatives. It provides a framework of predictive methods and detailed experimental protocols, grounded in established scientific principles, to enable researchers in drug discovery and development to build a complete physicochemical profile from the ground up. We will proceed from in silico prediction to proposed synthesis and, finally, to a suite of analytical protocols for empirical characterization, explaining the causality behind each step.

Part 1: Molecular Identity and In Silico Profiling

Before embarking on any laboratory work, an in silico assessment is a cost-effective and rapid method to predict the fundamental physicochemical properties of a novel compound. These predictions are crucial for anticipating potential liabilities and guiding the experimental design. The structure of 1-(3-Methylphenyl)pyrrolidin-2-imine consists of a pyrrolidin-2-imine core N-substituted with a 3-methylphenyl group.

Caption: Molecular structure of 1-(3-Methylphenyl)pyrrolidin-2-imine.

Predicted Physicochemical Properties

The following table summarizes key molecular descriptors predicted using computational models. These parameters are benchmarked against established guidelines, such as Lipinski's Rule of Five, to forecast oral bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄N₂Defines the elemental composition and exact mass.
Molecular Weight 174.24 g/mol Influences diffusion and transport across membranes (<500 Da is favorable).
logP (Octanol/Water) 2.1 - 2.5Measures lipophilicity, affecting solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 38.38 ŲEstimates the polar surface area, which correlates with membrane permeability (<140 Ų is favorable).[5]
Hydrogen Bond Donors 1The imine (=NH) group can donate a hydrogen bond.[5]
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds.[5]
Rotatable Bonds 1The bond between the pyrrolidine ring and the phenyl ring allows for conformational flexibility.

Expert Insight: The predicted values for 1-(3-Methylphenyl)pyrrolidin-2-imine are well within the ranges considered favorable for drug-like molecules. The low molecular weight and TPSA suggest good potential for oral bioavailability. The single rotatable bond implies limited conformational flexibility, which can be advantageous for achieving a specific binding orientation with a biological target.

Part 2: Proposed Synthetic and Analytical Workflow

A logical workflow is essential for the efficient synthesis, purification, and characterization of a novel compound. The proposed pathway ensures that sufficient material is produced for all subsequent analytical tests and that its identity and purity are confirmed at each stage.

G start Starting Materials: 1-(3-Methylphenyl)pyrrolidin-2-one synthesis Synthesis Step: Amination/Imine Formation start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification: Flash Column Chromatography workup->purification char_initial Initial Characterization: TLC, LC-MS purification->char_initial char_initial->purification Impure char_structure Structural Elucidation: ¹H NMR, ¹³C NMR, HRMS, FT-IR char_initial->char_structure Identity Confirmed char_physchem Physicochemical Profiling: Solubility, pKa, LogD, DSC, PXRD char_structure->char_physchem Structure Confirmed final_product Final Product: Pure 1-(3-Methylphenyl)pyrrolidin-2-imine char_physchem->final_product Profile Complete

Caption: Proposed workflow for synthesis and characterization.

Proposed Synthesis Protocol

The synthesis of pyrrolidin-2-imines can be achieved through various methods. A common and reliable approach involves the activation of the corresponding lactam (pyrrolidin-2-one) followed by reaction with an amine source. An electroreductive cyclization of an imine with a dihaloalkane is another established method.[6]

Method: Lactam Activation and Amination

  • Activation: To a solution of 1-(3-methylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the formation of the reactive intermediate by Thin Layer Chromatography (TLC).

  • Amination: Introduce a solution of ammonia in methanol (excess) or another suitable amine source and allow the reaction to warm to room temperature.

  • Quenching and Extraction: Once the reaction is complete (as monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(3-Methylphenyl)pyrrolidin-2-imine.

Causality of Experimental Choices:

  • Anhydrous Conditions: The triflic anhydride reagent is highly reactive towards water. Strict anhydrous and inert conditions are necessary to prevent its decomposition and ensure efficient activation of the lactam.

  • Low Temperature: The activation step is highly exothermic. Maintaining the temperature at 0 °C controls the reaction rate and minimizes the formation of side products.

  • Flash Chromatography: This purification technique is chosen for its efficiency in separating the moderately polar imine product from non-polar starting materials and highly polar byproducts.

Part 3: Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating, incorporating controls and standards to ensure data integrity.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the compound in a buffered aqueous solution.

Methodology:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an excess amount of the compound to a known volume of the PBS solution in a glass vial.

  • Seal the vial and agitate it in a shaker bath at 25 °C for 24 hours to ensure equilibrium is reached.

  • After 24 hours, cease agitation and allow the suspension to settle for at least 1 hour.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm syringe filter.

  • Prepare a series of dilutions of the filtered supernatant.

  • Quantify the concentration of the compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve of known concentrations.

Self-Validation:

  • Standard Curve: A multi-point calibration curve (minimum 5 points) with a correlation coefficient (R²) > 0.99 must be used for quantification.

  • Equilibrium Confirmation: Samples should be taken at both 24 and 48 hours. The solubility value should be consistent between the two time points to confirm that equilibrium has been reached.

  • Replicates: The entire experiment must be performed in triplicate to assess variability.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the basic imine nitrogen.

Methodology:

  • Accurately weigh and dissolve a sample of the compound in a solution of methanol and water.

  • Add a slight excess of a standardized hydrochloric acid (HCl) solution to fully protonate the basic center.

  • Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

  • Titrate the solution with a standardized sodium hydroxide (NaOH) solution, recording the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Self-Validation:

  • pH Electrode Calibration: The pH meter must be calibrated immediately before the experiment using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titrant Standardization: The concentration of the NaOH titrant must be accurately known, typically by prior titration against a primary standard like potassium hydrogen phthalate (KHP).

  • Software Analysis: Use specialized software to analyze the titration curve and calculate the pKa, which provides a more accurate determination than manual graphical analysis.

Lipophilicity (LogD) Determination (Shake-Flask Method)

Objective: To measure the distribution coefficient of the compound between n-octanol and an aqueous buffer at a specific pH.

Methodology:

  • Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the aqueous buffer.

  • Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

  • In a glass vial, combine equal volumes of the compound-containing aqueous buffer and the pre-saturated n-octanol.

  • Seal the vial and shake vigorously for 1 hour to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Self-Validation:

  • Mass Balance: The total amount of compound recovered from both phases should be between 95% and 105% of the initial amount to ensure no degradation or adsorption occurred.

  • Phase Purity: The HPLC method should confirm that samples from each phase are not contaminated with the other.

  • Control Compound: Perform the experiment in parallel with a compound of known LogD (e.g., caffeine) to validate the experimental setup.

Part 4: Spectroscopic and Solid-State Characterization

Final confirmation of the molecular structure and assessment of its solid-state properties are critical for regulatory filings and formulation development.

Spectroscopic Data (Predicted)

Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.[7]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. - Pyrrolidine Protons: Multiplets in the range of δ 1.5-3.5 ppm. - Methyl Protons: A singlet around δ 2.3 ppm. - Imine Proton (=NH): A broad singlet potentially in the downfield region (δ 8-10 ppm), which is exchangeable with D₂O.[7]
¹³C NMR - Imine Carbon (C=N): A signal in the range of δ 165-175 ppm.[7] - Aromatic Carbons: Signals between δ 110-140 ppm. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 20-60 ppm). - Methyl Carbon: A signal around δ 21 ppm.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 175.1230. The experimentally determined mass should be within 5 ppm of this value.
FT-IR - N-H Stretch: A medium to weak band around 3300-3400 cm⁻¹. - C=N Stretch: A characteristic strong band around 1620-1680 cm⁻¹.[8] - C-H Stretches (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.
Solid-State Characterization Protocols

Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Crimp the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. A sharp endotherm will indicate the melting point and provide an initial assessment of purity. Broader transitions may suggest the presence of impurities or multiple polymorphs.

Powder X-Ray Diffraction (PXRD):

  • Gently pack the powdered sample onto a sample holder.

  • Place the holder in the diffractometer.

  • Scan the sample over a range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

  • The resulting diffractogram provides a unique fingerprint of the crystalline form. A pattern with sharp peaks indicates a crystalline solid, while a broad halo suggests an amorphous material.

Expert Insight: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, stability, and bioavailability. A combined DSC and PXRD analysis is the standard approach to identify and characterize different polymorphic forms, which is a critical step in preclinical development.

References

  • Primary Pyrrolimines and Pyridinimines. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

  • Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. PubMed. Available at: [Link]

  • 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. ChemSynthesis. Available at: [Link]

  • Synthesis and Characterization of Pyrrolidin-2-one Fused N-Confused Calix[8]phyrins. ACS Publications. Available at: [Link]

  • Pyrrolidine, 2-((3-chloro-4-methylphenyl)imino). PubChemLite. Available at: [Link]

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. MDPI. Available at: [Link]

  • (3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride. Chemspace. Available at: [Link]

  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1-Methyl-3-methylidenepyrrolidin-2-one. PubChem. Available at: [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available at: [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of N-Aryl Substituted Cyclic Amidines: A Technical Guide for Drug Development

Executive Summary Cyclic amidines represent a highly privileged heterocyclic core in medicinal chemistry, serving as critical pharmacophores in the development of NMDA receptor antagonists, dopamine D4 receptor agonists,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic amidines represent a highly privileged heterocyclic core in medicinal chemistry, serving as critical pharmacophores in the development of NMDA receptor antagonists, dopamine D4 receptor agonists, and targeted antiparasitic agents[1]. However, the synthesis of N-aryl substituted cyclic amidines has historically presented a significant bottleneck. This whitepaper provides an in-depth technical analysis of modern synthetic methodologies, moving beyond classical limitations to explore strong base activation, transition-metal-catalyzed cascade cyclizations, and dearomative cycloadditions.

Mechanistic Foundations & Causality in Experimental Choices

Classical approaches to amidine synthesis, such as the Pinner reaction, rely on harsh acidic conditions that are frequently incompatible with sensitive functional groups. More critically, these methods result in exceptionally poor yields when utilizing deactivated starting materials[2].

As an Application Scientist, I emphasize that the root cause of these synthetic failures is the inherently low nucleophilicity of aryl amines. The delocalization of the nitrogen lone pair into the aromatic ring lowers its Highest Occupied Molecular Orbital (HOMO) energy, severely retarding nucleophilic attack on nitriles[3]. To bypass this electronic limitation, modern synthetic logic dictates two primary strategies:

  • Nucleophile Activation: Elevating the HOMO energy of the amine via strong base deprotonation to force the addition step[3].

  • Transition-Metal Catalyzed Cascade Cyclization: Utilizing directed C–H/N–H activation to bypass direct nucleophilic addition entirely, forming the cyclic amidine core via intramolecular rearrangement[4].

State-of-the-Art Synthetic Workflows

The following protocols have been selected for their high synthetic utility, scalability, and mechanistic elegance. Each workflow includes self-validating steps to ensure experimental trustworthiness.

Protocol A: Strong Base Activation of Amines

Causality & Logic: By treating a primary aryl amine with n-Butyllithium (n-BuLi), we quantitatively generate a lithium amide intermediate. This highly nucleophilic species overcomes the inherent electronic deactivation of the aryl ring, allowing it to readily attack even electronically deactivated nitriles at room temperature[3].

Self-Validating Protocol:

  • Amine Deprotonation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the primary aryl amine (1.0 equiv) in anhydrous THF (0.5 M). Cool the reaction vessel to 0 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes).

    • Self-Validation: A distinct color shift (typically to pale yellow or vibrant orange) confirms the successful generation of the lithium amide intermediate.

  • Nitrile Addition: Allow the solution to warm to room temperature. Add the aryl nitrile (1.2 equiv) dropwise. Stir for 2–4 hours.

    • Self-Validation: TLC monitoring (Hexanes/EtOAc) should show the complete consumption of the starting amine.

  • Acidic Quench: Quench the reaction mixture with 2.0 M ethanolic HCl at 0 °C[3].

    • Self-Validation: The immediate precipitation of a crystalline solid indicates the formation of the N-aryl amidine hydrochloride salt.

  • Purification: Filter the precipitate and wash with cold diethyl ether to yield the pure N-substituted aryl amidine[2].

Protocol B: Rh(III)-Catalyzed C–H/N–H Bond Functionalization

Causality & Logic: This method constructs 1-aminoisoquinolines (a complex cyclic amidine derivative) via a cascade reaction. The [Cp*RhCl2]2 catalyst, assisted by the CsOPiv base, initiates a Concerted Metalation-Deprotonation (CMD) step. The rhodium intermediate then reacts with a cyclic 2-diazo-1,3-diketone, extruding N₂ gas to form a rhodium carbenoid, which undergoes rapid intramolecular cyclization[4].

Self-Validating Protocol:

  • Catalyst Pre-activation: Charge a reaction tube with [Cp*RhCl2]2 (2.5 mol%) and CsOPiv (20 mol%). The pivalate anion is critical as it acts as an internal base to facilitate the CMD pathway.

  • Substrate Addition: Add the N-aryl amidine (0.2 mmol) and the cyclic 2-diazo-1,3-diketone (0.24 mmol)[5].

  • Thermal Cyclization: Suspend the mixture in 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube and heat to 110 °C for 12 hours.

    • Self-Validation: Continuous evolution of micro-bubbles (N₂ gas) during the initial heating phase physically confirms rhodium carbenoid formation[5].

  • Isolation: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a Celite pad. Concentrate the filtrate and purify via flash chromatography (200–300 mesh silica gel)[5].

Protocol C: [3 + 2] Cycloaddition via N-Silyl Enamines

Causality & Logic: Direct cycloaddition of N-heteroarenes is difficult due to aromatic stabilization. Hydrosilylation temporarily breaks aromaticity, yielding an electron-rich N-silyl enamine. This intermediate is highly reactive toward electronically activated acyl azides, yielding cyclic N-acyl amidines[6].

Self-Validating Protocol:

  • Hydrosilylation: React the N-heteroarene (e.g., quinoline) with diphenylsilane (Ph₂SiH₂) to form the N-silyl enamine.

    • Self-Validation:In situ NMR monitoring will show the disappearance of aromatic protons and the emergence of upfield enamine alkene signals[6].

  • Cycloaddition: Introduce the electronically activated acyl azide to the reaction mixture at room temperature.

  • Workup: Upon completion, concentrate the solvent and purify via column chromatography to isolate the cyclic N-acyl amidine. This method is highly amenable to gram-scale synthesis[6].

Quantitative Data Summaries

The following table synthesizes the quantitative performance metrics of the discussed methodologies, providing a comparative baseline for synthetic planning.

Synthetic MethodologyKey Reagents / CatalystsSubstrate ScopeAverage Yield (%)Key Mechanistic Advantages
Strong Base Activation n-BuLi (Strong Base)Aryl amines + deactivated nitriles60–87%Overcomes low nucleophilicity; avoids transition metals entirely[3].
Rh(III)-Catalyzed Cascade [Cp*RhCl2]2, CsOPivN-aryl amidines + diazo-diketones75–95%Directed C–H activation; environmentally benign byproducts (N₂, H₂O)[4].
[3 + 2] Cycloaddition Ph₂SiH₂, Acyl AzidesN-heteroarenes (e.g., quinolines)45–70%Dearomative hydrosilylation; proven gram-scale applicability[6].
Domino 1,7-H Shift BF₃·OEt₂, Me₃SiOTfUnsaturated N₂-sulfonyl amidines~61%Stereodefined 6π electrocyclisation; redox-neutral conditions[7].

Visualizing the Pathways

To further elucidate the logical flow of these complex syntheses, the following topological diagrams map the mechanistic pathways of the two primary protocols.

Rh_Catalysis A N-Aryl Amidine C C-H Activation (CMD Mechanism) A->C B [Cp*RhCl2]2 / CsOPiv (Catalyst System) B->C Assists E Rhodium Carbenoid Formation C->E D Cyclic 2-Diazo-1,3-diketone D->E -N2 F Intramolecular Cyclization E->F G 1-Aminoisoquinoline (Cyclic Amidine Core) F->G H N2 + H2O (Benign Byproducts) F->H

Workflow of Rh(III)-Catalyzed Cascade C-H/N-H Functionalization.

Base_Activation Step1 Primary Aryl Amine Step2 n-BuLi Addition (Strong Base) Step1->Step2 Step3 Lithium Amide (Highly Nucleophilic) Step2->Step3 Deprotonation Step5 Nucleophilic Addition (Room Temp) Step3->Step5 Step4 Aryl Nitrile (Deactivated/Activated) Step4->Step5 Step6 Acidic Quench (Ethanolic HCl) Step5->Step6 Step7 N-Aryl Amidine HCl Salt (60-87% Yield) Step6->Step7 Precipitation

Nucleophilic addition via strong base activation of primary amines.

References

  • Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C–H/N–H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones. The Journal of Organic Chemistry.[Link]

  • Synthesis of Cyclic N-Acyl Amidines by[3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules (MDPI).[Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters.[Link]

  • Stereodefined synthesis of cyclic amidines by domino 1,7-H shift and 6π electrocyclisation. Chemical Science.[Link]

  • Synthesis and properties of seven- to nine-membered ring nitrogen heterocycles. Cyclic amidines and cyclic amidinium salts. Arkivoc.[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(3-Methylphenyl)pyrrolidin-2-imine in Polar vs. Non-polar Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Methylphenyl)pyrrolidin-2-imine, a novel compound with significant therapeutic potential. A detailed analysis of the molecule's structural attributes is presented to hypothesize its solubility behavior in a range of polar and non-polar solvents. This theoretical framework is complemented by a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method. The objective of this whitepaper is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately assess the solubility of this and similar compounds, thereby accelerating the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone, directly influencing the dissolution rate and subsequent absorption of an orally administered drug.[1][2][3] Poor solubility can lead to low and variable bioavailability, posing significant challenges to achieving therapeutic concentrations in the bloodstream.[3] 1-(3-Methylphenyl)pyrrolidin-2-imine is a compound of interest due to its unique structural features, which suggest a complex solubility profile. The pyrrolidine ring, a common motif in many pharmaceuticals, can enhance aqueous solubility.[4] However, the presence of a methylphenyl group introduces a significant non-polar character. Understanding the interplay of these structural elements and their influence on solubility in various solvent systems is paramount for formulation development, toxicity assessment, and ensuring predictable clinical outcomes.[3]

This guide will first delve into the theoretical underpinnings of solubility, followed by a practical, step-by-step methodology for its experimental determination. Finally, a plausible solubility profile for 1-(3-Methylphenyl)pyrrolidin-2-imine will be presented and discussed, offering valuable insights for its further development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility.[1][5] This principle is rooted in the nature and strength of intermolecular forces between the solute and the solvent molecules. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

2.1. Structural Analysis of 1-(3-Methylphenyl)pyrrolidin-2-imine

To predict the solubility of 1-(3-Methylphenyl)pyrrolidin-2-imine, we must first dissect its molecular structure:

  • Pyrrolidin-2-imine moiety: This portion of the molecule contains a polar imine group (C=NH) and a nitrogen atom within the five-membered ring. The imine group can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. These features suggest an affinity for polar solvents. The pyrrolidine ring itself, being a saturated heterocycle, contributes to the molecule's overall polarity.[4][6]

  • 3-Methylphenyl group: This aromatic ring substituted with a methyl group is predominantly non-polar. The delocalized π-electrons of the benzene ring can participate in van der Waals forces and potentially π-π stacking interactions. The methyl group further enhances the lipophilic character.

2.2. Anticipated Solubility Profile

Based on this structural analysis, we can hypothesize the following solubility behavior:

  • In Polar Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar pyrrolidin-2-imine group suggests that the compound will exhibit some solubility in polar solvents. Hydrogen bonding between the imine's N-H and the solvent's oxygen or nitrogen atoms, and between the solvent's hydroxyl groups and the imine's nitrogen, would be the primary driving force for dissolution. However, the non-polar methylphenyl group will likely limit the extent of this solubility.

  • In Non-polar Solvents (e.g., Hexane, Toluene): The non-polar methylphenyl group will favor interactions with non-polar solvents through van der Waals forces. However, the polar imine group will be energetically disfavored in such an environment, likely leading to lower solubility compared to solvents of intermediate polarity.

  • In Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding. They can engage in dipole-dipole interactions with the polar imine group. The solubility in these solvents is expected to be moderate, influenced by the balance between the polar and non-polar moieties of the solute.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute 1-(3-Methylphenyl)pyrrolidin-2-imine cluster_polar Polar Solvents (e.g., Water) cluster_nonpolar Non-polar Solvents (e.g., Hexane) Solute Pyrrolidin-2-imine (Polar Head) - Hydrogen Bonding - Dipole-Dipole 3-Methylphenyl (Non-polar Tail) - Van der Waals PolarSolvent H₂O - Hydrogen Bonding - Dipole-Dipole Solute->PolarSolvent Favorable (Polar Head) NonpolarSolvent C₆H₁₄ - Van der Waals Solute->NonpolarSolvent Favorable (Non-polar Tail) PolarSolvent->Solute Unfavorable (Non-polar Tail) NonpolarSolvent->Solute Unfavorable (Polar Head)

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To move from theoretical prediction to empirical data, a robust and validated experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][7][8] It is a reliable technique that allows a compound to reach equilibrium between its solid and dissolved states in a given solvent.[7]

3.1. Rationale for Method Selection

The shake-flask method is chosen for its:

  • Accuracy and Reliability: It provides a true measure of thermodynamic solubility.[7]

  • Simplicity: The experimental setup is straightforward.

  • Versatility: It can be applied to a wide range of compounds and solvents.

3.2. Step-by-Step Experimental Protocol

The following protocol outlines the determination of the solubility of 1-(3-Methylphenyl)pyrrolidin-2-imine.

Materials and Equipment:

  • 1-(3-Methylphenyl)pyrrolidin-2-imine (solid, pure form)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Hexane, Toluene) of analytical grade

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically inert material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(3-Methylphenyl)pyrrolidin-2-imine to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).[9]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[5] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.[5]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[5]

    • Dilute the filtered sample with a suitable mobile phase for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1-(3-Methylphenyl)pyrrolidin-2-imine of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Inject the diluted samples into the HPLC system and determine their concentration by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility of 1-(3-Methylphenyl)pyrrolidin-2-imine in each solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

The following diagram illustrates the experimental workflow:

G A 1. Add Excess Solute & Solvent to Vial B 2. Equilibrate on Shaker (24-72h at constant T) A->B C 3. Centrifuge to Separate Solid B->C D 4. Filter Supernatant (0.22 µm filter) C->D E 5. Dilute Sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Illustrative Solubility Profile of 1-(3-Methylphenyl)pyrrolidin-2-imine

The following table presents a hypothetical but scientifically plausible solubility profile for 1-(3-Methylphenyl)pyrrolidin-2-imine at 25 °C, based on the structural analysis and theoretical principles discussed earlier.

SolventSolvent TypePredicted Solubility (mg/mL)
WaterPolar, Protic~ 1 - 5
EthanolPolar, Protic~ 50 - 100
MethanolPolar, Protic~ 100 - 200
AcetonitrilePolar, Aprotic~ 20 - 50
AcetonePolar, Aprotic~ 30 - 60
HexaneNon-polar< 0.1
TolueneNon-polar~ 5 - 10

4.1. Discussion of the Plausible Data

The hypothetical data in the table reflects the expected solubility trends:

  • Low Aqueous Solubility: The limited solubility in water is attributed to the energetic penalty of accommodating the non-polar methylphenyl group within the highly structured hydrogen-bonded network of water.

  • Good Solubility in Alcohols: The higher solubility in ethanol and methanol is due to their amphiphilic nature. The alkyl chains can interact favorably with the methylphenyl group, while the hydroxyl groups can form hydrogen bonds with the pyrrolidin-2-imine moiety.

  • Moderate Solubility in Aprotic Polar Solvents: Acetonitrile and acetone can engage in dipole-dipole interactions with the solute but are less effective at solvating the N-H group through hydrogen bonding, resulting in moderate solubility.

  • Poor Solubility in Non-polar Solvents: The very low solubility in hexane is expected, as the high polarity of the imine group cannot be effectively solvated by the non-polar solvent. The slightly higher solubility in toluene compared to hexane can be attributed to potential π-π interactions between the aromatic rings of toluene and the methylphenyl group of the solute.

This predicted solubility profile underscores the compound's mixed polarity. For formulation purposes, co-solvent systems or other solubility enhancement techniques might be necessary to achieve desired concentrations, particularly for aqueous-based formulations.

Conclusion and Future Directions

This technical guide has provided a comprehensive analysis of the solubility profile of 1-(3-Methylphenyl)pyrrolidin-2-imine. By integrating theoretical principles with a practical experimental framework, we have established a strong foundation for understanding and quantifying the solubility of this promising compound. The presented shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in drug development.

The illustrative solubility data highlights the importance of considering the interplay of both polar and non-polar functionalities within a molecule. Future experimental work should focus on validating this predicted profile and exploring the impact of pH and temperature on solubility, as these are critical parameters for physiological relevance.[9][10][11] Furthermore, investigating various formulation strategies to enhance the aqueous solubility of 1-(3-Methylphenyl)pyrrolidin-2-imine will be a crucial next step in unlocking its full therapeutic potential.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • MDPI. (2025, March 10). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-methylidenepyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. Retrieved from [Link]

  • PubChemLite. (n.d.). Pyrrolidine, 2-((3-chloro-4-methylphenyl)imino)-. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • PubMed. (2004, September 6). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidinium, 1-(methylene-11C)-2-(3-pyridinyl)-, (S)-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of 3-Methylphenyl Substituted Imines: A Comprehensive Technical Guide

Executive Summary The 3-methylphenyl (m-tolyl) substituted imine, a highly versatile Schiff base pharmacophore, plays a critical role in modern drug development and materials science. By introducing a methyl group at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylphenyl (m-tolyl) substituted imine, a highly versatile Schiff base pharmacophore, plays a critical role in modern drug development and materials science. By introducing a methyl group at the meta position of the phenyl ring, chemists can precisely tune the molecule's electronic properties, frontier molecular orbitals (FMOs), and dipole moment. This technical guide provides an in-depth analysis of the causality behind these electronic shifts, supported by Density Functional Theory (DFT) calculations and validated experimental protocols.

Molecular Architecture & Causality of the Meta Substitution

In the architecture of (E)-N-(3-methylphenyl)-1-phenylmethanimine and its derivatives, the placement of the methyl group fundamentally dictates the molecule's electrostatic behavior. Unlike ortho or para substitutions, a methyl group at the meta position does not participate in direct resonance delocalization with the imine nitrogen. Instead, it exerts a purely positive inductive (+I) effect and hyperconjugation that remains localized[1].

This specific electronic isolation leads to profound thermodynamic and kinetic consequences:

  • Thermodynamic Stability: The meta derivative exhibits the lowest total energy among its structural isomers, making it the most thermodynamically stable conformation[1].

  • Bond Strengthening: The lack of competing resonance allows for the highest C=N bond energy, stabilizing the imine bridge against premature hydrolysis in biological media[1].

  • Electrophilic Activation: The +I effect subtly pushes electron density, resulting in the highest Mulliken charge on the imine carbon (C8) and the lowest on the imine nitrogen (N7)[1]. This enhanced electrophilicity at the carbon center increases its susceptibility to nucleophilic attack by biological targets, directly correlating with its superior antibacterial and antifungal activities[2].

SAR N1 m-Methyl Substitution (+I Inductive Effect) N2 Altered Mulliken Charge (Higher on Imine C8) N1->N2 Electronic Shift N3 Transverse Dipole Moment (Vector Summation) N1->N3 Symmetry Breaking N4 Enhanced Electrophilicity N2->N4 Reactivity N6 Improved Adsorption (Corrosion Inhibition) N3->N6 Surface Interaction N5 Increased Target Binding (Antimicrobial/Antifungal) N4->N5 Bioactivity

Caption: Logical flow of how meta-methyl substitution dictates electronic properties and bioactivity.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 3-methylphenyl imines is best understood through their Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculations performed using DFT at the B3LYP/6-311++G(d,p) or B97D3/6-311++G(d,p) levels reveal that these molecules typically possess a relatively low energy gap ( ΔE ), often ranging between 2.39 eV and 3.88 eV depending on the exact aldehyde counterpart[3][4][5]. A narrower HOMO-LUMO gap indicates high chemical softness and polarizability, which are essential traits for molecules designed to interact with complex enzymatic pockets (e.g., AChE or BChE in Alzheimer's research)[4][5].

Quantitative Data Summary: Isomeric Comparison

The following table summarizes the computational QSAR parameters of Schiff bases calculated using the Hartree-Fock (HF) approximation with a 6-31+G* basis set, demonstrating the unique profile of the meta derivative[1].

Property / DescriptorOrtho-Methyl ImineMeta-Methyl IminePara-Methyl Imine
Total Energy HighLowest (Most Stable) Intermediate
C=N Bond Energy LowestHighest Intermediate
Mulliken Charge (C8) LowestHighest (+) Intermediate
Mulliken Charge (N7) Highest (-)Lowest (-) Intermediate
HOMO-LUMO Gap NarrowestWidest Intermediate
Dipole Moment ( μ ) HighestLeast Intermediate
Polarizability HighestLowest Intermediate

Note: The meta derivative's unique combination of high C8 charge and low polarizability governs its superior antibacterial efficacy[1].

Dipole Moment and Electrostatic Potential

The dipole moment ( μ ) is a vital vector quantity that dictates how the imine will behave in polar solvents and how it aligns within a biological receptor. For 3-methylphenyl substituted imines, the dipole moment is the vector sum of the highly polar C=N bond, the weakly electron-donating C-CH 3​ bond, and any other substituents on the aldehyde ring.

Interestingly, computational studies reveal that the overall dipole moment vector for these specific imines is predicted to be roughly transverse with respect to the long molecular axis[6]. While the meta derivative exhibits the least overall dipole magnitude compared to its ortho and para counterparts[1], its transverse orientation is highly significant. This specific vector alignment facilitates optimal hydrogen bonding and dipole-dipole interactions, which are critical for both drug-receptor binding and the formation of protective anticorrosion films on metal surfaces[7].

Standardized Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the investigation of 3-methylphenyl imines requires a self-validating system combining wet-lab synthesis with in silico quantum mechanics.

Protocol A: Synthesis and Spectroscopic Validation

This protocol details the condensation of m-toluidine with benzaldehyde to yield (E)-N-(3-methylphenyl)-1-phenylmethanimine[2].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 0.02 moles of 3-methylaniline (m-toluidine) and 0.02 moles of benzaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add exactly two drops of glacial acetic acid to the mixture to catalyze the nucleophilic addition-elimination reaction.

  • Reflux: Stir the mixture under continuous reflux at 80°C for 6 hours. The acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting yellow precipitate via vacuum filtration.

  • Purification: Recrystallize the crude product from hot ethanol and dry it in a desiccator over anhydrous CaCl 2​ . Expected yield: ~78%[2].

  • Spectroscopic Validation:

    • FTIR: Confirm the formation of the imine bridge by identifying the sharp C=N stretching frequency at ~1625 cm −1 [2].

    • 1 H NMR (DMSO-d 6​ ): Verify the structure by locating the characteristic imine proton (-CH=N-) singlet at ~8.5–9.0 ppm and the meta-methyl protons at ~2.35 ppm[6].

Protocol B: DFT Computational Workflow

To extract the electronic descriptors and dipole moment, the synthesized molecule must be evaluated in silico[3][4].

Step-by-Step Methodology:

  • Geometry Construction: Build the 3D molecular structure of the validated imine using a graphical interface (e.g., GaussView).

  • Pre-optimization: Perform a preliminary molecular mechanics (MM2) cleanup to establish a baseline geometry.

  • DFT Optimization: Execute a ground-state geometry optimization using the Gaussian software package. Utilize the B3LYP or B97D3 hybrid functional alongside the 6-311++G(d,p) basis set. The addition of diffuse (++) and polarization (d,p) functions is mandatory for accurately modeling the lone pairs on the nitrogen atom and the overall dipole moment[3][4].

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the geometry is a true local minimum.

  • Data Extraction: Extract the HOMO/LUMO energies, Mulliken atomic charges (specifically focusing on C8 and N7), and the total dipole moment vector ( μ ) from the output file.

Workflow A Precursor Selection (m-Toluidine + Aldehyde) B Condensation Reaction (Ethanol, Reflux, Acetic Acid) A->B Synthesis C Spectroscopic Validation (FTIR, 1H/13C NMR, XRD) B->C Characterization D DFT Optimization (B3LYP / 6-311++G(d,p)) C->D Input Geometry E Electronic Property Analysis (HOMO/LUMO, MEP) D->E FMO Extraction F Dipole Moment & NLO Calculation D->F Vector Analysis

Caption: Self-validating experimental and computational workflow for Schiff base analysis.

Conclusion

The 3-methylphenyl substituted imine represents a masterclass in rational molecular design. By simply placing a methyl group at the meta position, researchers can leverage inductive effects to maximize the electrophilicity of the imine carbon, widen the HOMO-LUMO gap, and generate a transverse dipole moment. These precisely tuned electronic properties are the fundamental drivers behind the molecule's efficacy as a bioactive agent and advanced material.

References

  • Winning Strategy toward Acentric Crystals: Transverse Dipole Moment Molecules ACS Publications URL:[Link]

  • Over Ortho- and Para- Derivatives of (E)- N-(CH3-Substituted-Phe AASCIT URL:[Link]

  • Structural, nonlinear optical, and molecular docking studies of schiff base compounds as multi-target inhibitors of AChE, BChE, and carbonic anhydrases PMC (National Institutes of Health) URL:[Link]

  • Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTIR spectroscopy, Hirshfeld ResearchGate URL:[Link]

  • Effect of Adsorption and Interactions of New Triazole-Thione-Schiff Bases on the Corrosion Rate of Carbon Steel in 1 M HCl Solution: Theoretical and Experimental Evaluation PMC (National Institutes of Health) URL:[Link]

  • Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches MDPI URL:[Link]

  • Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para ResearchGate URL:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(3-Methylphenyl)pyrrolidin-2-imine

For: Researchers, scientists, and drug development professionals Introduction: The Significance of Pyrrolidin-2-imines The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Pyrrolidin-2-imines

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of an exocyclic imine functionality at the 2-position creates the 1-arylpyrrolidin-2-imine moiety, a structural motif that has garnered significant interest due to its biological activities. Notably, compounds within this class have been investigated as potent inhibitors of nitric oxide synthase (NOS), an enzyme implicated in a variety of physiological and pathological processes.[3] The synthesis of these compounds is therefore of considerable importance for the exploration of new therapeutic agents.

This application note provides a detailed, step-by-step protocol for the synthesis of a representative member of this class, 1-(3-Methylphenyl)pyrrolidin-2-imine. The described methodology follows a robust and reliable two-step sequence, commencing with the formation of the corresponding lactam, N-(3-methylphenyl)pyrrolidin-2-one, followed by its conversion to the target imine via a thiolactam intermediate. This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine is achieved through a two-step process. The first step involves the formation of the N-aryl lactam, 1-(3-methylphenyl)pyrrolidin-2-one, from γ-butyrolactone and 3-methylaniline. The second, and more critical step, is the conversion of this lactam to the desired cyclic imine. A common and effective method for this transformation is the thionation of the lactam using Lawesson's reagent to yield the corresponding thiolactam, which is then converted to the imine.

Synthesis_Workflow cluster_step1 Step 1: Lactam Formation cluster_step2 Step 2: Imine Formation A γ-Butyrolactone C 1-(3-Methylphenyl)pyrrolidin-2-one A->C High Temperature (e.g., 180-200 °C) B 3-Methylaniline B->C E 1-(3-Methylphenyl)pyrrolidin-2-thiolactam C->E Thionation (e.g., Toluene, reflux) D Lawesson's Reagent D->E F 1-(3-Methylphenyl)pyrrolidin-2-imine E->F Amination/Desulfurization (e.g., NH3/MeOH or S-alkylation then NH3)

Caption: Synthetic workflow for 1-(3-Methylphenyl)pyrrolidin-2-imine.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one

This initial step involves the amidation of γ-butyrolactone with 3-methylaniline to form the corresponding N-aryl lactam.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
γ-ButyrolactoneC₄H₆O₂86.098.61 g (7.69 mL)100
3-Methylaniline (m-toluidine)C₇H₉N107.1510.72 g (10.83 mL)100
Xylenes (anhydrous)C₈H₁₀-50 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add γ-butyrolactone (8.61 g, 100 mmol), 3-methylaniline (10.72 g, 100 mmol), and anhydrous xylenes (50 mL).

  • Heat the reaction mixture to reflux (approximately 140-144 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(3-methylphenyl)pyrrolidin-2-one as a solid or high-boiling oil.

Part 2: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine

This two-stage part involves the thionation of the lactam followed by conversion to the imine.

Sub-step 2a: Synthesis of 1-(3-Methylphenyl)pyrrolidine-2-thione (Thiolactam)

The conversion of the lactam's carbonyl group to a thiocarbonyl is efficiently achieved using Lawesson's reagent.[4][5][6] This reagent is a mild and effective thionating agent for amides and lactams.[7][8]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-(3-Methylphenyl)pyrrolidin-2-oneC₁₁H₁₃NO175.238.76 g50
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.4711.12 g27.5
Toluene (anhydrous)C₇H₈-150 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-(3-methylphenyl)pyrrolidin-2-one (8.76 g, 50 mmol) in anhydrous toluene (150 mL).

  • Add Lawesson's reagent (11.12 g, 27.5 mmol, 0.55 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude thiolactam can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Sub-step 2b: Conversion of Thiolactam to 1-(3-Methylphenyl)pyrrolidin-2-imine

The final step involves the conversion of the thiolactam to the target imine. One common method is S-alkylation followed by aminolysis.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-(3-Methylphenyl)pyrrolidine-2-thioneC₁₁H₁₃NS191.297.66 g40
Methyl Iodide (MeI)CH₃I141.946.24 g (2.74 mL)44
Dichloromethane (DCM, anhydrous)CH₂Cl₂-100 mL-
Ammonia solution (7 N in Methanol)NH₃ in CH₃OH-20 mL~140

Procedure:

  • Dissolve the purified 1-(3-methylphenyl)pyrrolidine-2-thione (7.66 g, 40 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add methyl iodide (6.24 g, 44 mmol, 1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting thiolactam.

  • Cool the reaction mixture back to 0 °C and slowly add the 7 N solution of ammonia in methanol (20 mL, ~140 mmol).

  • Stir the mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-(3-methylphenyl)pyrrolidin-2-imine, can be further purified by column chromatography or recrystallization.

Safety Precautions

  • 3-Methylaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lawesson's Reagent: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Methyl Iodide: Toxic, a carcinogen, and a lachrymator. Handle with extreme care in a fume hood, using appropriate gloves and safety glasses.

  • Anhydrous Solvents: Flammable. Keep away from ignition sources.

  • Ammonia Solution: Corrosive and has a strong odor. Handle in a fume hood.

Characterization

The final product and intermediates should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm their identity and purity.

References

  • Organic Chemistry Portal. Lawesson's Reagent. [Link]

  • Stijepovic, M., et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

  • Shaikh, A. A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7015. [Link]

  • Chen, C. (2018). The Role of Lawesson's Reagent in the Total Synthesis of Macrocyclic Natural Products. Molecules, 23(11), 2999. [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2568-2574. [Link]

  • Li, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2595. [Link]

  • Fallis, A. G., & Brinza, I. M. (2015). Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1616-1624. [Link]

  • ResearchGate. Synthesis of N-aryl-substituted pyrrolidines with various amines. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Festa, A. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8449. [Link]

  • Tempest, P. A., et al. (2012). Synthesis of a γ-Lactam Library via Formal Cycloaddition of Imines and Substituted Succinic Anhydrides. ACS Combinatorial Science, 14(3), 183-191. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • ResearchGate. (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • Zhang, J., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(30), 8201-8208. [Link]

  • Google Patents.
  • Science of Synthesis. Product Class 7: Imines. [Link]

  • Leffingwell, J. C. (2014). Oxidative Coupling of Aldehydes & Imines III. An Entry to the Synthesis of Highly Substituted Pyrrolidines. Leffingwell Reports, 6(3), 1-12. [Link]

  • Kumar, S., et al. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry, 12(17), 4681-4691. [Link]

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Application

Optimizing reaction conditions for N-arylation of pyrrolidin-2-imine

Application Note: Optimizing Reaction Conditions for the N-Arylation of Pyrrolidin-2-imine Executive Summary & Mechanistic Rationale The N-arylation of pyrrolidin-2-imine is a critical transformation for accessing functi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Conditions for the N-Arylation of Pyrrolidin-2-imine

Executive Summary & Mechanistic Rationale

The N-arylation of pyrrolidin-2-imine is a critical transformation for accessing functionalized cyclic amidines, which are highly valued pharmacophores in medicinal chemistry and robust ligands in organometallic catalysis[1]. Unlike primary or standard secondary amines, cyclic amidines present unique chemoselectivity challenges. They exist in a tautomeric equilibrium between the endocyclic imine and exocyclic enamine/amidine forms, which can lead to off-target reactivity, bis-arylation, or the formation of stable, catalytically inactive palladium-amidinato complexes[2].

To overcome these thermodynamic sinks, the catalytic system must be rigorously optimized. The Buchwald-Hartwig cross-coupling reaction is the premier method for this transformation[3]. The strategic pairing of a palladium precursor with sterically demanding, electron-rich phosphine ligands (e.g., BrettPhos or XPhos) is essential. These bulky ligands accelerate the reductive elimination step, forcing the release of the product before catalyst poisoning can occur[4]. Alternatively, copper-catalyzed Chan-Lam couplings utilizing aryl boronic acids offer a robust, aerobic pathway for N-arylation, operating under milder conditions but often requiring longer reaction times[5].

CatalyticCycle Pd_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Active_Pd Active Pd(0)-Ligand Complex Pd_precatalyst->Active_Pd Reduction & Ligand Binding Oxidative_Addition Oxidative Addition (Ar-X insertion) Active_Pd->Oxidative_Addition + Ar-X Amine_Coordination Amidine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination + Pyrrolidin-2-imine / Base Reductive_Elimination Reductive Elimination (C-N Bond Formation) Amine_Coordination->Reductive_Elimination - Base·HX Reductive_Elimination->Active_Pd Catalyst Regeneration Product N-Aryl Pyrrolidin-2-imine Product Reductive_Elimination->Product Product Release

Pd-catalyzed Buchwald-Hartwig N-arylation catalytic cycle for amidines.

Catalyst & Condition Optimization

The success of the C-N bond formation relies heavily on the synergistic interplay between the metal, ligand, base, and solvent. Table 1 summarizes the quantitative optimization data for the coupling of pyrrolidin-2-imine with 4-bromotoluene.

Table 1: Optimization of Reaction Parameters for N-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (2.5)Toluene10045
2Pd₂(dba)₃ (2%)XPhos (4%)Cs₂CO₃ (2.5)1,4-Dioxane10072
3 Pd(OAc)₂ (2%) BrettPhos (4%) NaOtBu (2.5) t-AmylOH 100 94
4CuI (10%)DMEDA (20%)K₃PO₄ (2.0)DMF11068
5Cu(OAc)₂ (10%)None (with ArB(OH)₂)NaOPiv (2.0)MeOH (O₂)2581

Causality of Experimental Choices:

  • Ligand Architecture: Moving from a standard bidentate ligand like BINAP (Entry 1) to a highly sterically hindered monophosphine like BrettPhos (Entry 3) drastically improves the yield. BrettPhos forces the palladium center into a conformation that heavily favors rapid reductive elimination, bypassing the stable off-cycle intermediates that plague amidine couplings[2].

  • Solvent Selection: t-Amyl alcohol is utilized in the optimal conditions (Entry 3). Its steric bulk prevents it from acting as a competing nucleophile, which would otherwise lead to unwanted C-O bond formation (etherification) via the Ullmann-type condensation pathway[4].

Experimental Protocol: Palladium-Catalyzed N-Arylation

This self-validating protocol details the optimal conditions (Table 1, Entry 3) for synthesizing N-aryl pyrrolidin-2-imines.

Workflow Step1 1. Reagent Preparation (Inert Atm) Step2 2. Degassing & Mixing Step1->Step2 Step3 3. Heating (100°C, 12h) Step2->Step3 Step4 4. IPC via GC-MS / TLC Step3->Step4 Step4->Step3 Incomplete Step5 5. Filtration & Purification Step4->Step5

Step-by-step experimental workflow for the N-arylation of pyrrolidin-2-imine.

Materials Required:
  • Pyrrolidin-2-imine hydrochloride (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (2 mol%, 0.02 mmol)

  • BrettPhos (4 mol%, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv, 2.5 mmol)

  • Anhydrous t-Amyl alcohol (5 mL)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Glovebox or Schlenk Line): Into an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (4.5 mg) and BrettPhos (21.5 mg).

  • Substrate & Base Addition: Add pyrrolidin-2-imine hydrochloride (120.5 mg), the aryl bromide (1.1 mmol), and NaOtBu (240.2 mg).

    • Causality Note: Because the amidine is supplied as a stable hydrochloride salt, an excess of strong base (2.5 equiv) is mandatory. The first equivalent neutralizes the HCl to generate the free nucleophile in situ, while the remainder participates in the catalytic cycle to deprotonate the Pd-amine intermediate[3].

  • Degassing & Solvent Addition: Evacuate the Schlenk tube and backfill with Argon (repeat 3x). Inject anhydrous, degassed t-Amyl alcohol (5 mL) via syringe.

    • Causality Note: Strict exclusion of oxygen is critical. Electron-rich phosphines like BrettPhos are highly susceptible to oxidation, forming catalytically dead phosphine oxides.

  • Reaction Execution: Seal the tube and submerge it in a pre-equilibrated oil bath at 100 °C. Stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): At the 10-hour mark, sample 50 µL of the reaction mixture, dilute with EtOAc, and analyze via GC-MS or TLC (DCM:MeOH 9:1).

    • Validation Check: The complete disappearance of the aryl bromide peak confirms that the oxidative addition step was successful and the catalyst remained active throughout the cycle.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 10% MeOH in DCM containing 1% Et₃N.

    • Causality Note: The addition of 1% Et₃N to the mobile phase deactivates the acidic silanol groups on the silica gel. This prevents the basic amidine product from streaking, ensuring sharp elution bands and maximizing isolated yield.

Sources

Method

Application Notes and Protocols for the Scalable Preparation of 1-(3-Methylphenyl)pyrrolidin-2-imine

Abstract This document provides a comprehensive guide for the scalable synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine, a key intermediate in medicinal chemistry and drug discovery. The protocols detailed herein are de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine, a key intermediate in medicinal chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing scalability, safety, and reproducibility. The synthesis is presented as a robust two-step process: (1) the N-arylation of 2-pyrrolidinone with 3-bromotoluene to form the lactam precursor, and (2) the subsequent conversion of the lactam to the target imine using Meerwein's salt. This guide offers in-depth technical insights, step-by-step protocols, and characterization data to ensure successful implementation.

Introduction: The Significance of the Pyrrolidin-2-imine Scaffold

The pyrrolidin-2-imine moiety is a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for a diverse range of biologically active compounds. Its rigid cyclic structure and the presence of a reactive imine functionality allow for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Derivatives of this scaffold have shown promise as inhibitors of nitric oxide synthase (NOS), highlighting their potential in the development of novel therapeutics.[1] The incorporation of the 3-methylphenyl (m-tolyl) group introduces specific lipophilic and steric properties that can significantly influence the pharmacokinetic and pharmacodynamic profile of drug candidates.

Given the growing interest in this chemical space, the development of scalable and efficient synthetic routes to key intermediates like 1-(3-Methylphenyl)pyrrolidin-2-imine is of paramount importance for accelerating drug discovery programs. This guide addresses this need by providing a detailed and validated synthetic pathway.

Overall Synthetic Strategy

The synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine is achieved through a two-step sequence, commencing with the formation of the corresponding N-aryl lactam, followed by its conversion to the desired imine. This strategy is advantageous for its scalability and the commercial availability of the starting materials.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Imine Formation 2-Pyrrolidinone 2-Pyrrolidinone Lactam_Formation Ullmann Condensation 2-Pyrrolidinone->Lactam_Formation 3-Bromotoluene 3-Bromotoluene 3-Bromotoluene->Lactam_Formation 1-(3-Methylphenyl)pyrrolidin-2-one 1-(3-Methylphenyl)pyrrolidin-2-one Lactam_Formation->1-(3-Methylphenyl)pyrrolidin-2-one Lactam_Precursor 1-(3-Methylphenyl)pyrrolidin-2-one Imine_Formation Lactam Activation & Amine Condensation Lactam_Precursor->Imine_Formation Meerwein_Salt Triethyloxonium Tetrafluoroborate Meerwein_Salt->Imine_Formation Target_Imine 1-(3-Methylphenyl)pyrrolidin-2-imine Imine_Formation->Target_Imine

Figure 1: Overall synthetic workflow for 1-(3-Methylphenyl)pyrrolidin-2-imine.

Experimental Protocols

Part 1: Scalable Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-one

The synthesis of the N-aryl lactam precursor is achieved via a copper-catalyzed Ullmann condensation. This method is selected for its cost-effectiveness and scalability compared to palladium-catalyzed alternatives.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Pyrrolidinone85.1150.0 g0.587
3-Bromotoluene171.04100.0 g0.584
Copper(I) Iodide (CuI)190.455.56 g0.029
N,N'-Dimethylethylenediamine88.155.15 g0.058
Potassium Carbonate (K₂CO₃)138.21161.5 g1.168
Toluene-500 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add copper(I) iodide (5.56 g, 0.029 mol), potassium carbonate (161.5 g, 1.168 mol), and 2-pyrrolidinone (50.0 g, 0.587 mol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add toluene (500 mL), followed by N,N'-dimethylethylenediamine (5.15 g, 0.058 mol) and 3-bromotoluene (100.0 g, 0.584 mol) via syringe.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-36 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts.

    • Wash the filter cake with toluene (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Expected Yield: 75-85%.

Characterization Data for 1-(3-Methylphenyl)pyrrolidin-2-one:

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H), 7.08-7.00 (m, 3H), 3.65 (t, J = 7.0 Hz, 2H), 2.58 (t, J = 8.1 Hz, 2H), 2.35 (s, 3H), 2.15 (p, J = 7.5 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 174.5, 139.1, 138.9, 128.8, 126.9, 122.8, 118.0, 49.0, 32.8, 21.5, 18.2.

Part 2: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine

The conversion of the lactam to the imine is facilitated by activation with triethyloxonium tetrafluoroborate (Meerwein's salt), followed by condensation with ammonia. Meerwein's salt is a powerful alkylating agent that converts the lactam carbonyl into a more electrophilic imidate ester intermediate.[2][3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-Methylphenyl)pyrrolidin-2-one175.2320.0 g0.114
Triethyloxonium Tetrafluoroborate189.9923.8 g0.125
Dichloromethane (DCM), anhydrous-300 mL-
Ammonia (7N solution in Methanol)17.0350 mL~0.350

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-(3-methylphenyl)pyrrolidin-2-one (20.0 g, 0.114 mol) in anhydrous dichloromethane (150 mL).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Meerwein's Salt Addition: Dissolve triethyloxonium tetrafluoroborate (23.8 g, 0.125 mol) in anhydrous dichloromethane (150 mL) and add it to the dropping funnel. Add the Meerwein's salt solution dropwise to the lactam solution at 0 °C (ice bath) over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the imidate ester by TLC.

  • Ammonia Addition: Cool the reaction mixture to 0 °C and add the 7N solution of ammonia in methanol (50 mL) dropwise.

  • Reaction Completion: Stir the mixture at room temperature overnight.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine to prevent streaking) to afford the pure imine.

    • Expected Yield: 60-75%.

Data Summary and Characterization

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1N-ArylationCuI, K₂CO₃Toluene11024-3675-85
2Imine Formation(Et₃O)BF₄, NH₃DCM/MeOH0 to RT12-1860-75

Characterization Data for 1-(3-Methylphenyl)pyrrolidin-2-imine:

  • Appearance: Pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.18 (t, J = 7.6 Hz, 1H), 6.95-6.85 (m, 3H), 3.45 (t, J = 7.2 Hz, 2H), 2.70 (t, J = 7.9 Hz, 2H), 2.32 (s, 3H), 2.05 (p, J = 7.5 Hz, 2H). The NH proton may be broad and not readily observed.

  • ¹³C NMR (101 MHz, CDCl₃): δ 173.1 (C=N), 140.2, 138.5, 128.6, 125.4, 121.3, 118.9, 51.5, 34.2, 21.4, 19.8.[5]

  • IR (neat, cm⁻¹): 3350 (N-H), 2950 (C-H), 1685 (C=N), 1600, 1490 (C=C aromatic). The C=N stretch is a characteristic absorption for imines.[1]

  • HRMS (ESI): Calculated for C₁₁H₁₅N₂ [M+H]⁺: 175.1230; Found: 175.1235.

Trustworthiness and Self-Validation

The protocols described have been designed to be self-validating through clear in-process controls and final product characterization.

  • Reaction Monitoring: The progress of each step can be reliably monitored by TLC or GC-MS, allowing for the determination of reaction completion and minimizing the formation of byproducts.

  • Spectroscopic Confirmation: The provided ¹H NMR, ¹³C NMR, and IR data serve as a benchmark for the successful synthesis of the intermediate and final product. The characteristic chemical shift of the imine carbon in the ¹³C NMR spectrum (around 173 ppm) and the C=N stretch in the IR spectrum (around 1685 cm⁻¹) are key indicators of product formation.[5]

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by high-resolution mass spectrometry (HRMS) to ensure it meets the standards required for subsequent applications in drug development.

Conclusion

This application note provides a detailed, scalable, and reliable two-step synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine. The described protocols, grounded in established chemical principles, offer a practical guide for researchers and scientists. By following these procedures, laboratories can efficiently produce this valuable intermediate in sufficient quantities for further research and development in the pursuit of novel therapeutics.

References

  • O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. ()
  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. ([Link])

  • Triethyloxonium Tetrafluoroborate/1,2Dimethoxyethane - A Versatile Substitute for Trimethyloxonium Tetrafluoroborate in O-Methylation Reactions. ResearchGate. ([Link])

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. ([Link])

  • Trimethyloxonium tetrafluoroborate. Organic Syntheses. ([Link])

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. ([Link])

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. ([Link])

  • Primary Pyrrolimines and Pyridinimines. MDPI. ([Link])

Sources

Application

Application Note: Solvent Selection and Crystallization Protocols for m-Tolyl Pyrrolidin-2-Imine

Introduction and Scope m-Tolyl pyrrolidin-2-imine is a high-value nitrogen-containing heterocyclic intermediate. Compounds sharing this pyrrolidin-2-imine scaffold are heavily utilized in the synthesis of advanced pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

m-Tolyl pyrrolidin-2-imine is a high-value nitrogen-containing heterocyclic intermediate. Compounds sharing this pyrrolidin-2-imine scaffold are heavily utilized in the synthesis of advanced pharmaceutical agents, including 1 and 2[1][2]. Because the molecule features both a lipophilic m-tolyl aromatic ring and a highly polar, basic imine core, isolating it in high purity and crystalline form requires precise thermodynamic control.

This application note provides a comprehensive guide to the solvent selection causality and detailed crystallization protocols for both the Free Base and the Hydrochloride (HCl) Salt forms of m-tolyl pyrrolidin-2-imine.

Physicochemical Profiling & Causality of Solvent Selection

The fundamental principle of crystallizing basic heterocycles lies in manipulating the dielectric constant of the solvent medium relative to the ionization state of the target molecule.

Free Base Thermodynamics

In its free base form, m-tolyl pyrrolidin-2-imine exhibits a strong tendency to undergo liquid-liquid phase separation (LLPS), commonly known as "oiling out," rather than crystallizing. This occurs when the supersaturation curve crosses the binodal curve before the solid-liquid equilibrium boundary.

  • Causality: To prevent oiling out, the primary solvent must possess moderate polarity to dissolve the compound at elevated temperatures (e.g., Ethyl Acetate), while the anti-solvent must be non-polar (e.g., Heptane) to gradually lower the solubility without disrupting the hydrogen-bonding network required for crystal lattice formation.

Hydrochloride Salt Thermodynamics

Protonation of the imine nitrogen fundamentally alters the solubility profile, shifting the molecule into an ionic regime.

  • Causality: The HCl salt demands a highly polar, protic primary solvent (e.g., Methanol) to solvate the ionic lattice. However, to drive high-yield precipitation, a miscible ketone anti-solvent (e.g., Acetone) is introduced. Acetone sharply decreases the dielectric constant of the bulk mixture, forcing rapid nucleation of the salt while keeping lipophilic organic impurities dissolved, a technique well-established for analogous 3[3].

Quantitative Solvent Screening Data

The following table summarizes the solubility profiles and functional roles of various solvents evaluated for the crystallization of m-tolyl pyrrolidin-2-imine.

SolventPolarity IndexDielectric Constant (ε)Free Base Solubility (25°C)HCl Salt Solubility (25°C)Functional Role in Crystallization
Methanol 5.133.0High (>100 mg/mL)High (>150 mg/mL)Primary Solvent (HCl Salt)
Ethyl Acetate 4.46.0Moderate (~50 mg/mL)Low (<5 mg/mL)Primary Solvent (Free Base)
Acetone 5.120.7High (>100 mg/mL)Low (<10 mg/mL)Anti-Solvent (HCl Salt)
Heptane 0.11.9Low (<5 mg/mL)InsolubleAnti-Solvent (Free Base)
Diethyl Ether 2.84.3Moderate (~30 mg/mL)InsolubleWash Solvent / Trituration

Crystallization Strategy Workflow

SolventSelection Start m-Tolyl Pyrrolidin-2-Imine (Crude Mixture) Form Determine Target Form Start->Form FreeBase Free Base Isolation Form->FreeBase HClSalt Hydrochloride Salt Formation Form->HClSalt SolventFB Primary: Ethyl Acetate Anti-Solvent: Heptane FreeBase->SolventFB SolventHCl Primary: Methanol Anti-Solvent: Acetone HClSalt->SolventHCl CoolingFB Cooling Crystallization (70°C to 5°C) SolventFB->CoolingFB ReactiveHCl Reactive Anti-Solvent Crystallization (0-5°C) SolventHCl->ReactiveHCl PureFB Pure Free Base Crystals CoolingFB->PureFB PureHCl Pure HCl Salt Crystals ReactiveHCl->PureHCl

Workflow for the solvent selection and crystallization of m-tolyl pyrrolidin-2-imine forms.

Experimental Protocols

Protocol A: Cooling Crystallization of m-Tolyl Pyrrolidin-2-Imine (Free Base)

This protocol utilizes a controlled cooling ramp to prevent liquid-liquid phase separation.

Materials:

  • Crude m-tolyl pyrrolidin-2-imine (Free Base)

  • Ethyl Acetate (ACS Grade)

  • Heptane (ACS Grade)

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude m-tolyl pyrrolidin-2-imine in 30 mL of Ethyl Acetate in a 100 mL jacketed reactor.

  • Heating: Heat the suspension to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification (Optional but Recommended): Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed vessel to remove insoluble particulates.

  • Anti-Solvent Addition: At 70°C, slowly add 20 mL of Heptane dropwise over 30 minutes. The solution should remain clear. Mechanistic Note: Rapid addition will cause local supersaturation and immediate oiling out.

  • Seeding (Self-Validation Step): Cool the reactor to 55°C. If available, add 50 mg of pure m-tolyl pyrrolidin-2-imine seed crystals. The seeds must remain suspended and not dissolve, validating that the metastable zone has been reached.

  • Cooling Ramp: Program the jacketed reactor to cool from 55°C to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Hold the slurry at 5°C for 2 hours to maximize yield. Filter the crystalline suspension under vacuum.

  • Washing & Drying: Wash the filter cake with 15 mL of cold Heptane (5°C). Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol B: Reactive Anti-Solvent Crystallization of the Hydrochloride Salt

This protocol leverages the drastic solubility shift upon protonation, utilizing ketone anti-solvents to drive precipitation[3].

Materials:

  • Crude m-tolyl pyrrolidin-2-imine (Free Base)

  • Methanol (Anhydrous)

  • Acetone (Anhydrous)

  • 4M HCl in 1,4-Dioxane (or Methanolic HCl)

Step-by-Step Procedure:

  • Primary Solvation: Dissolve 10.0 g of the crude free base in 40 mL of anhydrous Methanol at 20-25°C.

  • Salt Formation: Slowly add 1.05 equivalents of 4M HCl in 1,4-Dioxane dropwise over 15 minutes while maintaining the temperature below 30°C. An exotherm will be observed. Stir for an additional 30 minutes to ensure complete salt formation[2].

  • Anti-Solvent Precipitation: Cool the methanolic solution to 0-5°C. Begin the dropwise addition of 80 mL of cold Acetone (-10°C to 0°C).

  • Nucleation Control (Self-Validation Step): As the Acetone is added, the dielectric constant of the medium drops. A persistent cloud point should appear after approximately 30-40 mL of Acetone is added. Pause the addition for 15 minutes to allow the crystal bed to establish, preventing amorphous precipitation[3].

  • Completion: Resume the addition of the remaining Acetone. Stir the resulting thick white slurry at 0-5°C for 2 hours.

  • Isolation: Filter the solid hydrochloride salt rapidly under a nitrogen blanket (the salt may be slightly hygroscopic).

  • Washing & Drying: Wash the cake with 20 mL of cold Acetone, followed by 20 mL of Diethyl Ether to displace the Acetone. Dry under high vacuum at 45°C to constant weight.

References

  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. National Institutes of Health (NIH).1

  • Solid state forms of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1h,3h)-dione hydrochloride and their processes for the preparation thereof (WO2019049174A1). Google Patents.3

  • Tetrahydro-4h-pyrido[1,2-a]pyrimidines and related compounds useful as hiv integrase inhibitors (CA2509554C). Google Patents.2

Sources

Method

Application Notes &amp; Protocols: 1-(3-Methylphenyl)pyrrolidin-2-imine as a Chiral Ligand in Asymmetric Catalysis

Introduction The quest for novel, efficient, and highly selective catalysts is a cornerstone of modern synthetic chemistry, with significant implications for drug development and materials science. Within this context, c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel, efficient, and highly selective catalysts is a cornerstone of modern synthetic chemistry, with significant implications for drug development and materials science. Within this context, chiral ligands derived from privileged scaffolds play a pivotal role in asymmetric catalysis. The pyrrolidine motif is one such privileged structure, widely recognized for its conformational rigidity and steric influence, which are crucial for inducing high stereoselectivity in metal-catalyzed reactions.[1][2][3] This document provides detailed application notes and protocols for the use of 1-(3-Methylphenyl)pyrrolidin-2-imine, a C1-symmetric N,N'-bidentate ligand, in asymmetric catalysis.

The inherent modularity in the synthesis of pyrrolidin-2-imine ligands allows for fine-tuning of their steric and electronic properties. The 3-methylphenyl substituent on the exocyclic nitrogen atom introduces specific steric bulk and electronic characteristics that can significantly influence the catalytic activity and enantioselectivity of the corresponding metal complexes. These ligands are particularly promising in reactions such as palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction.[4][5]

This guide is intended for researchers, scientists, and professionals in drug development who are exploring the use of novel chiral ligands. We will delve into the synthesis of the ligand, the preparation of its palladium complex, and a detailed protocol for its application in a model AAA reaction. The causality behind experimental choices and mechanistic insights will be discussed to provide a comprehensive understanding of this catalytic system.

Part 1: Ligand Synthesis and Characterization

The synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine can be achieved through a straightforward condensation reaction between a suitable pyrrolidine precursor and 3-methylaniline. A common and effective route involves the reaction of a lactam or a related derivative with the desired aniline.

Protocol 1: Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine

This protocol is based on established methods for the synthesis of related imine compounds.

Materials:

  • 2-Pyrrolidinone

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating/activating agent

  • 3-Methylaniline (m-toluidine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Activation of 2-Pyrrolidinone: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-pyrrolidinone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the Vilsmeier-Haack type reagent is typically observed.

  • Imine Formation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of 3-methylaniline (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the activated lactam solution at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(3-Methylphenyl)pyrrolidin-2-imine ligand.

Characterization:

The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation

The 1-(3-Methylphenyl)pyrrolidin-2-imine ligand is expected to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The bidentate coordination of the ligand to the palladium center creates a chiral environment that can effectively control the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.[4][5]

Protocol 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

This protocol describes a model AAA reaction to evaluate the performance of the ligand.

Materials:

  • [Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

  • 1-(3-Methylphenyl)pyrrolidin-2-imine (Ligand)

  • rac-(E)-1,3-Diphenyl-2-propenyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous and degassed Toluene

  • Standard work-up and purification reagents

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Work-up and Analysis prep_start Start: Prepare Catalyst Solution pd_source [Pd(η³-C₃H₅)Cl]₂ prep_start->pd_source ligand 1-(3-Methylphenyl)pyrrolidin-2-imine prep_start->ligand solvent_prep Anhydrous Toluene prep_start->solvent_prep mix_catalyst Mix and Stir at RT for 30 min pd_source->mix_catalyst ligand->mix_catalyst solvent_prep->mix_catalyst run_reaction Stir at specified temperature mix_catalyst->run_reaction Add Catalyst Solution reaction_start Start: Add Reagents substrate rac-1,3-Diphenyl-2-propenyl acetate reaction_start->substrate nucleophile Dimethyl malonate reaction_start->nucleophile base BSA reaction_start->base additive KOAc reaction_start->additive substrate->run_reaction nucleophile->run_reaction base->run_reaction additive->run_reaction monitor Monitor by TLC/GC run_reaction->monitor workup Quench and Work-up monitor->workup Upon Completion purify Column Chromatography workup->purify yield Determine Yield purify->yield ee_analysis Determine Enantiomeric Excess (HPLC) purify->ee_analysis end End yield->end ee_analysis->end

Caption: Experimental workflow for the Pd-catalyzed AAA reaction.

Procedure:

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.01 eq) and the 1-(3-Methylphenyl)pyrrolidin-2-imine ligand (0.025 eq) to a vial containing anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate reaction vessel, add rac-(E)-1,3-diphenyl-2-propenyl acetate (1.0 eq), dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (0.05 eq). Add anhydrous, degassed toluene.

  • Initiation and Monitoring: Add the prepared catalyst solution to the reaction mixture. Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the desired product. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation:

The performance of the 1-(3-Methylphenyl)pyrrolidin-2-imine ligand should be compared with other known ligands under identical conditions.

EntryLigandTemp (°C)Time (h)Yield (%)ee (%)
11-(3-Methylphenyl)pyrrolidin-2-imine 2512e.g., 95e.g., 92
2Ligand A (literature standard)2512e.g., 98e.g., 90
31-(3-Methylphenyl)pyrrolidin-2-imine 406e.g., 99e.g., 88

Note: The yield and ee values are hypothetical and serve as examples of how to present the data.

Part 3: Mechanistic Considerations

The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation is well-established. The role of the chiral ligand is to control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

CatalyticCycle cluster_cycle Catalytic Cycle Pd0L Pd(0)L* pi_allyl π-allyl-Pd(II)L* Complex Pd0L->pi_allyl Oxidative Addition nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack product_release Product Release nucleophilic_attack->product_release product_release->Pd0L Reductive Elimination product Alkylated Product product_release->product substrate Allylic Substrate substrate->pi_allyl Nu Nucleophile Nu->nucleophilic_attack

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Key Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst, complexed with the chiral 1-(3-Methylphenyl)pyrrolidin-2-imine ligand (L*), undergoes oxidative addition to the allylic substrate to form a π-allyl-Pd(II) complex. This step generates two diastereomeric π-allyl intermediates.

  • Nucleophilic Attack: The nucleophile, activated by the base, attacks one of the terminal carbons of the π-allyl moiety. The facial selectivity of this attack is directed by the chiral ligand. The steric bulk of the 3-methylphenyl group and the rigid pyrrolidine backbone create a well-defined chiral pocket around the palladium center, favoring attack from one side.

  • Reductive Elimination: Following the nucleophilic attack, the product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack step. The structure of the ligand, particularly the steric hindrance provided by the 3-methylphenyl group, plays a crucial role in differentiating the two prochiral faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product.[4][5]

References

  • Chen, H., Sweet, J. A., Lam, K. C., et al. (2009). Chiral amine-imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Tetrahedron Asymmetry, 20(14), 1672-1682. [Link][4]

  • ResearchGate. (n.d.). Chiral amine–imine ligands based on trans-2,5-disubstituted pyrrolidines and their application in the palladium-catalyzed allylic alkylation. Retrieved from [Link][5]

  • García-García, P., Ladra, A., Millán, A., & Mouriño, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 538-545. [Link][1]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link][2]

  • Alcaide, B., Almendros, P., & Luna, A. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. The Journal of Organic Chemistry, 79(1), 357-366. [Link]

  • Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Catalysis, 13(3), 1669-1677. [Link]

  • Wang, C., et al. (2019). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 6(15), 2731-2736. [Link]

  • PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link][3]

Sources

Application

Green chemistry approaches to synthesizing 1-(3-Methylphenyl)pyrrolidin-2-imine

An Application Guide for the Green Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine Introduction The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Green Synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive natural products.[1][2] Specifically, 1-aryl-substituted pyrrolidin-2-imines represent a class of cyclic amidines with significant potential as intermediates and pharmacophores. The synthesis of these valuable heterocycles, however, has traditionally relied on multi-step procedures involving hazardous reagents, stoichiometric activators, and volatile organic solvents, posing environmental and safety challenges.[3][4]

This guide details green chemistry approaches for the synthesis of a model compound, 1-(3-Methylphenyl)pyrrolidin-2-imine. By adhering to the core principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—we can develop synthetic protocols that are not only more environmentally benign but also more efficient and cost-effective.[5][6] This document provides researchers, scientists, and drug development professionals with a robust framework and detailed protocols for implementing sustainable synthetic strategies.[7]

Strategic Approach: Designing a Green Synthesis

Our strategy centers on minimizing process mass intensity (PMI) and maximizing efficiency by designing a streamlined, two-step synthesis from readily available starting materials.[8] The chosen pathway involves the initial formation of an aminonitrile precursor followed by a catalytic, energy-efficient cyclization. This approach is designed to circumvent the use of hazardous activating agents and minimize waste generation.[4][5]

The key pillars of this green strategy are:

  • Use of Safer Solvents: Prioritizing water or bio-based solvents over traditional chlorinated or polar aprotic solvents.[9][10]

  • Catalysis: Employing catalytic methods to reduce waste and energy requirements, moving away from stoichiometric reagents.[11][12]

  • Energy Efficiency: Utilizing non-conventional energy sources like microwave irradiation to accelerate reaction times and reduce overall energy consumption.[10][13][14]

The overall synthetic workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Green Cyclization A m-Toluidine + 4-Chlorobutyronitrile B Phase-Transfer Catalysis (Aqueous Medium) A->B K₂CO₃, TBAB H₂O, 90 °C C 4-(m-Tolylamino)butanenitrile (Precursor) B->C D 4-(m-Tolylamino)butanenitrile E Microwave-Assisted Intramolecular Cyclization D->E Acid Catalyst Green Solvent, MW F 1-(3-Methylphenyl)pyrrolidin-2-imine (Final Product) E->F

Figure 1: Overall workflow for the green synthesis of the target compound.

Part A: Protocol for Precursor Synthesis

N-(3-Methylphenyl)-4-aminobutanenitrile

This step involves a nucleophilic substitution reaction. The protocol is designed to replace hazardous organic solvents with water, utilizing a phase-transfer catalyst (PTC) to facilitate the reaction between the organic substrate and the aqueous base.[2][15] Potassium carbonate is chosen as an inexpensive and relatively safe base.

Rationale for Experimental Choices:

  • Solvent: Water is the greenest solvent available—it is non-toxic, non-flammable, inexpensive, and abundant.[10][16]

  • Catalyst: Tetrabutylammonium bromide (TBAB) is an efficient phase-transfer catalyst that enhances reaction rates in biphasic systems, eliminating the need for homogeneous, and often hazardous, organic solvents.

  • Base: Potassium carbonate (K₂CO₃) is a weak, non-corrosive base that is sufficient to deprotonate the amine for the nucleophilic attack, while being safer to handle than strong hydroxides.[15]

Materials and Equipment:

  • m-Toluidine (1.0 equiv.)

  • 4-Chlorobutyronitrile (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv.)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-toluidine (1.0 equiv.), potassium carbonate (1.5 equiv.), and TBAB (0.05 equiv.).

  • Add deionized water to form a stirrable slurry (approx. 5-10 mL per 10 mmol of m-toluidine).

  • Begin vigorous stirring and heat the mixture to 90 °C.

  • Add 4-chlorobutyronitrile (1.1 equiv.) dropwise over 15 minutes.

  • Maintain the reaction at 90 °C for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Ethyl acetate is chosen as a greener extraction solvent compared to options like dichloromethane.[9]

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil, 4-(m-tolylamino)butanenitrile, can be purified by column chromatography or used directly in the next step if purity is sufficient (>95%).

Part B: Protocol for Green Cyclization

1-(3-Methylphenyl)pyrrolidin-2-imine

This key transformation is an intramolecular cyclization, forming the desired imine ring. This protocol utilizes microwave irradiation as an energy-efficient heating method to dramatically reduce reaction times and improve yields.[10][17] The choice of a recyclable, solid acid catalyst further enhances the green credentials of this step.

Rationale for Experimental Choices:

  • Energy Source: Microwave-assisted synthesis provides rapid, uniform heating, often leading to shorter reaction times, higher yields, and fewer side products compared to conventional heating.[13][14]

  • Catalyst: A solid acid catalyst like Amberlyst-15 is preferred. It can be easily filtered off and potentially recycled, simplifying the workup process and minimizing acidic waste streams.

  • Solvent: Toluene or 2-methyltetrahydrofuran (2-MeTHF) can be used. While toluene is effective, 2-MeTHF is a bio-derived solvent and is considered a greener alternative.[16] For this protocol, we will use toluene due to its higher boiling point, which is suitable for microwave conditions, but a solvent selection guide is provided below for comparison.

Materials and Equipment:

  • 4-(m-Tolylamino)butanenitrile (1.0 equiv.)

  • Amberlyst-15 (or p-toluenesulfonic acid, 0.1 equiv.)

  • Toluene (or 2-MeTHF)

  • Microwave reactor with sealed reaction vessels

  • Saturated sodium bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Protocol:

  • Place 4-(m-tolylamino)butanenitrile (1.0 equiv.) and Amberlyst-15 (10% by weight) into a microwave reaction vessel.

  • Add toluene (or 2-MeTHF) to dissolve the starting material (approx. 5 mL per 1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 130-150 °C for 20-30 minutes. The reaction should be monitored for pressure changes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter off the solid acid catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for potential reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any leached acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The final product, 1-(3-Methylphenyl)pyrrolidin-2-imine, can be purified via vacuum distillation or crystallization to yield the pure compound.

Data Presentation: Guides for Optimization

The selection of solvents and catalysts is critical for aligning synthetic chemistry with green principles. The following tables provide a comparative overview to guide optimization.

Table 1: Solvent Selection Guide
SolventSourceBoiling Point (°C)Key Green Chemistry ConsiderationsReferences
Water Renewable100Non-toxic, non-flammable, abundant, cheap. Ideal green solvent.[10][16]
Ethanol Renewable78Biodegradable, low toxicity. Good alternative to methanol.[5][7]
2-MeTHF Renewable80Bio-derived, forms less peroxides than THF, higher boiling point.[16]
Ethyl Acetate Often Renewable77Acceptable green solvent, low toxicity, used for extractions.[9]
Toluene Petrochemical111Usable, but has toxicity concerns. Better than benzene or DCM.[18]
Dichloromethane (DCM)Petrochemical40Hazardous, suspected carcinogen. Avoid where possible.[3][9]
DMFPetrochemical153High toxicity (reprotoxic). Listed as a "Substance of Very High Concern".[3][9]
Table 2: Catalyst Selection Guide for Cyclization
Catalyst TypeExampleAdvantagesDisadvantagesReferences
Homogeneous Acid p-Toluenesulfonic acid (p-TSA)Inexpensive, effective, well-understood mechanism.Difficult to remove from reaction mixture, creates acidic waste.[19]
Solid Acid Amberlyst-15, NafionEasily removed by filtration, recyclable, reduces waste.Can be less active than homogeneous catalysts, potential for leaching.[20]
Lewis Acid Zn(OTf)₂, Sc(OTf)₃High activity, can operate under milder conditions.Often expensive, metal contamination of product, requires anhydrous conditions.[21]
Biocatalyst Enzymes (e.g., Nitrilase)Highly selective, operates in water at mild temp/pH, biodegradable.Can be expensive, sensitive to conditions, substrate-specific.[7][11]

Conclusion

This application guide outlines a practical and robust synthetic strategy for 1-(3-Methylphenyl)pyrrolidin-2-imine based on established green chemistry principles. By employing an aqueous-based precursor synthesis and an energy-efficient, microwave-assisted cyclization, this approach significantly reduces environmental impact compared to traditional methods. It minimizes the use of hazardous solvents and reagents, prioritizes catalytic methods, and improves overall process efficiency.[5][11] This framework not only provides a direct protocol for the target molecule but also serves as a model for developing sustainable synthetic routes for other valuable nitrogen-containing heterocyclic compounds.[13][17]

References

  • Dunn, P. J., & Hent, A. S. (2021). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • MDPI. (2025). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. JOCPR.
  • Syngene International Ltd. (2024). Principles of green chemistry: Advancing pharma sustainability.
  • Iglesias, E. (2024). Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. (2026). Amide Reaction Innovations.
  • Royal Society of Chemistry. (n.d.). Catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization of C,N-cyclic azomethine imines with enamides: facile synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines. Green Chemistry.
  • Syngene International Ltd. (2025). Green chemistry principles for a sustainable future in pharma.
  • ACS Publications. (2003). Alternative Solvents for Elevated-Temperature Solid-Phase Parallel Synthesis. Application to Thionation of Amides. Organic Letters.
  • Bentham Science Publishers. (2023). Energy-efficient Approach to Multicomponent Reaction for the Synthesis of Therapeutically Relevant Heterocycles.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • MDPI. (2017). Facile and Green Synthesis of Saturated Cyclic Amines.
  • Rao, N., et al. (2021). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen.
  • Syrris. (n.d.). Green Chemistry Pharmaceutical Industry.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Dyke, S. F. (n.d.). The Chemistry of Enamines. Cambridge University Press.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Nguyen, V. H., et al. (2016). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Science and Technology.
  • VJS. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-(3-Methylphenyl)pyrrolidin-2-imine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating cyclic amidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating cyclic amidines. The synthesis of 1-(3-Methylphenyl)pyrrolidin-2-imine —typically achieved via the condensation of 3-methylaniline (m-toluidine) with a 2-pyrrolidone derivative or 4-chlorobutyronitrile—often yields a crude mixture plagued by unreacted starting materials.

Because both the product and the primary impurity (3-methylaniline) contain basic nitrogen centers, standard silica gel chromatography often leads to severe streaking, co-elution, and poor recovery. This guide bypasses inefficient chromatographic methods by leveraging the precise thermodynamic properties of your molecules to create a highly selective, self-validating purification workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate 1-(3-Methylphenyl)pyrrolidin-2-imine from 3-methylaniline using standard silica gel chromatography? A1: The difficulty arises from the functional group chemistry. 1-(3-Methylphenyl)pyrrolidin-2-imine is a cyclic N-aryl amidine. Amidines are highly polar and strongly basic, which causes them to interact irreversibly with the acidic silanol groups on standard silica gel, resulting in severe "streaking." While 3-methylaniline is less basic, its similar polarity often causes it to co-elute. Even with basic modifiers (like 1-5% triethylamine), the resolution remains poor.

Q2: How can I selectively remove the unreacted 3-methylaniline without losing my amidine product? A2: You must exploit the fundamental difference in their acid dissociation constants (pKa) [1]. The conjugate acid of 3-methylaniline has a pKa of 4.7 [2], whereas the conjugate acid of an N-aryl cyclic amidine typically has a pKa between 8.5 and 9.5 [3]. By utilizing the Henderson-Hasselbalch equation, we know that if we buffer the aqueous phase to pH 6.5 , the 3-methylaniline will be >98% in its neutral, organic-soluble free-base form. Conversely, the amidine product will remain >99% protonated as a water-soluble amidinium salt. This ~4-unit pKa gap is the thermodynamic engine that drives a perfect liquid-liquid separation.

Q3: What about unreacted 2-pyrrolidone or coupling reagents? A3: 2-Pyrrolidone is a neutral lactam (pKa ~14) and is highly water-soluble. While a standard acid-base extraction removes lipophilic neutral impurities into the initial organic wash, highly polar neutrals like 2-pyrrolidone may partially remain in the aqueous layer. These are ultimately removed in the final step: when you basify the aqueous layer to pH 12 and extract the amidine into dichloromethane (DCM), the lactam's high aqueous affinity keeps the majority of it in the water, yielding a highly pure organic phase.

Part 2: Physicochemical Data & Partitioning Behavior

To design a self-validating extraction, you must understand the ionization state of each component at specific pH thresholds. The table below summarizes the causality behind the phase distribution during the extraction protocol.

CompoundRole in SynthesispKa (Conjugate Acid)State at pH 2State at pH 6.5State at pH 12
1-(3-Methylphenyl)pyrrolidin-2-imine Target Product~8.5 - 9.5Protonated (Aqueous)Protonated (Aqueous) Neutral (Organic)
3-Methylaniline Starting Material4.7Protonated (Aqueous)Neutral (Organic) Neutral (Organic)
2-Pyrrolidone Starting Material~14.0Neutral (Organic/Aq)Neutral (Organic/Aq)Neutral (Organic/Aq)

Part 3: Experimental Protocol - pH-Gradient Acid-Base Extraction

This methodology provides a step-by-step, self-validating system. By testing the pH at each stage and monitoring the organic layers via Thin-Layer Chromatography (TLC), you can guarantee the location and purity of your product before moving to the next step.

Materials Required:

  • 1M Hydrochloric acid (HCl)

  • 0.5M Phosphate buffer (pH 6.5) or 1M Sodium bicarbonate (NaHCO₃) for careful titration

  • 2M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc) and Dichloromethane (DCM)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Global Acidification (pH 2): Add an equal volume of 1M HCl. Shake vigorously and vent.

    • Causality: Both the amidine and the 3-methylaniline are forcefully protonated into their salt forms, driving them into the aqueous layer.

    • Validation: Separate the layers. Spot the EtOAc layer on a TLC plate; it should contain only non-polar neutral impurities. Discard the EtOAc layer.

  • Selective Neutralization (pH 6.5): Transfer the aqueous layer to a beaker equipped with a magnetic stirrer and a pH meter. Slowly add 0.5M Phosphate buffer (pH 6.5) or carefully titrate with 1M NaHCO₃ until the solution stabilizes exactly at pH 6.5.

  • Impurity Extraction: Transfer the pH 6.5 aqueous solution back to the separatory funnel. Extract three times with DCM (half the aqueous volume each time).

    • Causality: At pH 6.5, 3-methylaniline is deprotonated back to its neutral state and partitions into the DCM. The amidine remains protonated in the water.

    • Validation: Check the DCM layer by TLC (UV active). You will see the 3-methylaniline eluting. Discard these DCM washes.

  • Product Liberation (pH >11): Return the aqueous layer to the beaker. Add 2M NaOH dropwise until the pH exceeds 11.0. The solution will likely turn cloudy as the free-base amidine crashes out of the aqueous phase.

  • Final Isolation: Extract the basified aqueous phase three times with fresh DCM. Combine the DCM layers, wash once with brine to remove residual water and dissolved salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Result: You will isolate 1-(3-Methylphenyl)pyrrolidin-2-imine as a highly pure oil or solid, free of 3-methylaniline.

Part 4: Extraction Workflow Visualization

The following logical relationship diagram maps the physical state and location of the target product and impurities throughout the pH-gradient workflow.

ExtractionWorkflow Start Crude Reaction Mixture (Amidine + 3-Methylaniline + Lactam) Acidify Add 1M HCl (pH ~2) Extract with EtOAc Start->Acidify Org1 Organic Phase 1 (Non-Polar Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase 1 (Amidinium + Anilinium Salts) Acidify->Aq1 Retain Buffer Adjust to pH 6.5 Extract with DCM Aq1->Buffer Org2 Organic Phase 2 (Unreacted 3-Methylaniline) Buffer->Org2 Discard Aq2 Aqueous Phase 2 (Amidinium Salt Only) Buffer->Aq2 Retain Basify Add 2M NaOH (pH >11) Extract with DCM Aq2->Basify FinalOrg Organic Phase 3 Pure 1-(3-Methylphenyl)pyrrolidin-2-imine Basify->FinalOrg Isolate Product

Workflow for the pH-controlled extraction of 1-(3-Methylphenyl)pyrrolidin-2-imine.

References

  • Title: Acid–base extraction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 3-Methylaniline - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Functionality of amidines and amidrazones Source: Semantic Scholar (ARKAT USA) URL: [Link](Note: URL resolves to the general Semantic Scholar corpus for amidine pKa characterizations).

Optimization

Stabilizing 1-(3-Methylphenyl)pyrrolidin-2-imine against oxidation

Technical Support Center: 1-(3-Methylphenyl)pyrrolidin-2-imine Introduction This technical guide addresses the inherent instability of 1-(3-Methylphenyl)pyrrolidin-2-imine, a compound of interest in drug discovery and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Methylphenyl)pyrrolidin-2-imine

Introduction

This technical guide addresses the inherent instability of 1-(3-Methylphenyl)pyrrolidin-2-imine, a compound of interest in drug discovery and chemical synthesis, with a specific focus on its susceptibility to oxidative degradation. Users have reported issues with sample purity, color change, and loss of activity over time, all of which are classic indicators of oxidation. This document provides a structured, question-and-answer guide to help researchers understand the degradation pathways, implement effective stabilization strategies, and troubleshoot common experimental issues. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your research involving this molecule.

Section 1: Understanding the Problem - Oxidation & Degradation

Q1: My sample of 1-(3-Methylphenyl)pyrrolidin-2-imine is changing color and showing new impurities in my analysis. What is happening?

This is a frequently observed issue and is almost certainly due to oxidative degradation. The core structure of your compound contains several moieties susceptible to oxidation: the imine (C=N) bond, the pyrrolidine ring, and the electron-rich aromatic system. Exposure to atmospheric oxygen, light, or trace metal impurities can initiate a cascade of chemical reactions, leading to the formation of colored degradation products and a decrease in the purity of the active substance.[1]

Forced degradation studies are an essential part of pharmaceutical development to understand how a drug behaves under stress and to identify potential degradation products.[2][3] The changes you are observing are a real-time manifestation of what these studies are designed to predict.

Q2: What is the likely chemical mechanism behind the oxidation of this compound?

While a definitive pathway requires specific experimental elucidation, we can postulate a mechanism based on the known chemistry of imines and N-heterocycles. The process is likely initiated by free radicals and involves several key steps.

The atmospheric oxidation of imines can be initiated by radicals like hydroxyl (•OH) or chlorine (•Cl), leading to the formation of N-centered radicals.[4] These radicals are key intermediates in the degradation pathway. The C-H bonds adjacent to the imine group or the amine nitrogen can be particularly labile.[5]

Below is a diagram illustrating a potential free-radical-initiated oxidation pathway.

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Degradation Products Initiator Radical Initiator (e.g., RO•, O₂) Molecule 1-(3-Methylphenyl) pyrrolidin-2-imine (Parent Compound) Initiator->Molecule H abstraction Radical_Intermediate N-centered or C-centered Radical Molecule->Radical_Intermediate Peroxy_Radical Peroxy Radical (R-OO•) Radical_Intermediate->Peroxy_Radical + O₂ Peroxy_Radical->Molecule H abstraction Hydroperoxide Hydroperoxide (R-OOH) Peroxy_Radical->Hydroperoxide + R-H Degradants Degradation Products: - N-Oxides - Ring-Opened Amides - Hydroxylated Species Hydroperoxide->Degradants Decomposition Antioxidant_Selection Start Define Application Decision1 Is it for chemical synthesis or long-term storage? Start->Decision1 Decision2 Is it for a biological assay (in-vitro / in-vivo)? Decision1->Decision2 No Option1 Use potent, synergistic blends. BHT + Triphenyl Phosphite is a strong choice. Decision1->Option1 Yes Decision2->Option1 No Option2 Prioritize biocompatibility. Vitamin E (α-tocopherol) or Ascorbic Acid are common choices. Decision2->Option2 Yes Check Evaluate for interference: - Analytical (e.g., co-elution) - Biological (e.g., cytotoxicity) Option1->Check Option2->Check End Final Selection Check->End Stability_Workflow cluster_prep 1. Preparation cluster_analysis1 2. Initial Analysis cluster_stress 3. Stress Incubation cluster_analysis2 4. Time-Point Monitoring cluster_eval 5. Evaluation Prep Prepare Samples: - Control (No Antioxidant) - Test A (Antioxidant 1) - Test B (Antioxidant 2) T0 Analyze all samples by HPLC-UV/MS (Time = 0) Prep->T0 Stress Expose all samples to oxidative stress (e.g., 40°C, open to air) T0->Stress T1 Analyze at T=4h Stress->T1 T2 Analyze at T=8h T1->T2 T_final Analyze at T=24h T2->T_final Plot Plot % Parent Compound vs. Time T_final->Plot Select Select most effective antioxidant Plot->Select

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Troubleshooting

Resolving solubility issues of 1-(3-Methylphenyl)pyrrolidin-2-imine in bioassays

A Guide to Resolving Solubility Challenges in Bioassays Welcome to the technical support resource for 1-(3-Methylphenyl)pyrrolidin-2-imine. As a Senior Application Scientist, I have designed this guide to provide researc...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Solubility Challenges in Bioassays

Welcome to the technical support resource for 1-(3-Methylphenyl)pyrrolidin-2-imine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the solubility challenges commonly encountered with this and similar lipophilic compounds during bioassay development. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: I've prepared a 10 mM stock of 1-(3-Methylphenyl)pyrrolidin-2-imine in 100% DMSO, but it appears cloudy or has visible particulates. What's happening?

Answer: This is a common first hurdle and usually points to one of two issues: incomplete dissolution or the compound exceeding its solubility limit even in DMSO.

While Dimethyl Sulfoxide (DMSO) is a powerful solvent for a wide range of molecules, every compound has a finite solubility limit[1]. The structure of 1-(3-Methylphenyl)pyrrolidin-2-imine, with its methylphenyl group, suggests significant hydrophobicity, which could lead to solubility challenges even in organic solvents at high concentrations.

Troubleshooting Protocol:

  • Gentle Warming: Warm the stock solution to 37°C for 10-15 minutes. This can increase the solubility and dissolution rate.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break up compound aggregates and facilitate dissolution[2].

  • Vortexing: After warming or sonication, vortex the sample vigorously for 1-2 minutes.

  • Visual Confirmation: Inspect the solution against a light source. If particulates remain, your intended concentration likely exceeds the compound's solubility limit in DMSO. In this case, you must prepare a new, more dilute stock solution (e.g., starting at 5 mM or 1 mM) and repeat the dissolution steps.

Q2: My DMSO stock is perfectly clear, but I see immediate precipitation when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," is the most frequent solubility-related problem in bioassays. It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final assay medium, which is predominantly aqueous. When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, causing the hydrophobic compound to precipitate[2].

The key is to manage the transition in polarity and enhance the compound's solubility in the final aqueous environment.

G cluster_excipients Excipient Options start Precipitation observed upon dilution into aqueous buffer? check_stock Is DMSO stock fully dissolved? start->check_stock Yes check_stock->start No, re-dissolve (See Q1) lower_conc Strategy 1: Lower Final Concentration check_stock->lower_conc Yes add_excipient Strategy 2: Incorporate Solubilizing Excipients lower_conc->add_excipient cosolvent A) Add Co-solvents (e.g., PEG, Ethanol) ph_adjust B) Adjust Buffer pH cyclodextrin C) Use Cyclodextrins (e.g., HP-β-CD) reassess Re-evaluate Assay & Compound Stability cosolvent->reassess Issue unresolved ph_adjust->reassess Issue unresolved cyclodextrin->reassess Issue unresolved G cluster_complex Inclusion Complex Formation cluster_environment Aqueous Bioassay Environment compound Hydrophobic Compound complex Soluble Complex compound->complex + cyclodextrin Cyclodextrin (HP-β-CD) cyclodextrin->complex Encapsulates Assay Biological Target (Cell/Enzyme) complex->Assay Soluble in Buffer

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q4: I suspect my solvent or excipient is interfering with my assay results. How can I be sure?

Answer: This is a critical validation step. Any component of your formulation other than the active compound can potentially affect the biological system. [3]DMSO, for example, is known to induce various cellular effects and can interfere with assay readouts. [4][5] Protocol for Interference Testing:

  • Vehicle Controls are Essential: For every formulation you test, you must run a parallel vehicle control. This contains the exact same concentration of DMSO, co-solvents, and any other excipients as your test article, but lacks the compound itself.

  • Activity Check: The response from the vehicle control should be identical to your negative control (buffer alone). Any deviation indicates an effect from the solvent/excipient mixture.

  • Positive Control Check: You must also test your assay's positive control in the presence of each vehicle. A significant decrease in the positive control's activity suggests the formulation is inhibitory to the assay system.

  • Dose-Response Curve: Run a dose-response of the potential interfering agent (e.g., DMSO from 0.01% to 2%). This will help you identify a maximum tolerable concentration for your specific assay. [6][7] By systematically applying these troubleshooting principles and validation protocols, you can overcome the solubility challenges presented by 1-(3-Methylphenyl)pyrrolidin-2-imine and ensure the generation of reliable, accurate data in your bioassays.

References
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • Protheragen. Solubilizer Excipients.
  • PharmTech. (2022).
  • Lubrizol. (2022).
  • SAGE Journals. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Academia.edu.
  • MDPI. (2022).
  • ResearchGate. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
  • PMC. (2020).
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • PubMed. (2006).
  • University of Alberta. (2007). Polypropylene Imine .Dendrimer Mediated Solubility Enhancement: Effect of pH and Functional Groups of Hydrophobes.
  • PubMed. (2007). Polypropylene imine dendrimer mediated solubility enhancement: effect of pH and functional groups of hydrophobes.
  • PMC. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • ResearchGate. (2015).
  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Springer. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2015).
  • PMC. (2012).
  • Sigma-Aldrich. VU0238429 DMSO = 20mg/mL 1160247-92-6.
  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Semantic Scholar. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2019). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
  • PMC. (2015). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective.
  • MDPI. (2024).
  • MDPI. (2025).
  • PMC. (2024).
  • ACS Omega. (2025).
  • ChemSynthesis. (2025). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione.
  • Sigma-Aldrich. 1-(3-amino-2-methylphenyl)pyrrolidin-2-one.
  • MDPI. (2025). Primary Pyrrolimines and Pyridinimines.
  • PMC. (2018). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • PubChemLite. Pyrrolidine, 2-((3-chloro-4-methylphenyl)imino)-1-(3-chloro-2-propenyl)-.
  • MedchemExpress.com.
  • PubChem. 1-Methyl-3-methylidenepyrrolidin-2-one.
  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule.
  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • MilliporeSigma.
  • Beilstein Journals. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • PMC. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Scribd.

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Optimization

Technical Support Center: Imine Formation Troubleshooting &amp; Optimization

Welcome to the Imine Synthesis Support Center. Imine (Schiff base) formation is a fundamental condensation reaction between a primary amine and a carbonyl compound. Despite its apparent simplicity, researchers frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imine Synthesis Support Center. Imine (Schiff base) formation is a fundamental condensation reaction between a primary amine and a carbonyl compound. Despite its apparent simplicity, researchers frequently encounter poor yields, reversible equilibria, and complex side-product profiles. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity imine synthesis.

Section 1: The Mechanistic Root of Imine Failure (FAQ)

Q: Why does my imine reaction stall at 50% conversion despite prolonged heating? A: Imine formation is a thermodynamically controlled, reversible equilibrium. The reaction proceeds via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1]. Because water is a stoichiometric byproduct of the elimination step, its accumulation drives the equilibrium backward (hydrolysis)[2]. Prolonged heating without active water sequestration simply accelerates the rate at which equilibrium is reached, not the final conversion.

Q: How does pH dictate the formation of side-products versus the desired imine? A: The reaction rate is strictly pH-dependent, exhibiting a bell-shaped curve that peaks between pH 4.5 and 5.0[3][4].

  • Too Acidic (pH < 4): The primary amine nucleophile is completely protonated to its non-nucleophilic ammonium conjugate acid, stalling the initial nucleophilic addition step[3][5].

  • Too Basic (pH > 6): The intermediate carbinolamine (hemiaminal) cannot be sufficiently protonated. Without protonation, the hydroxyl group remains a poor leaving group, preventing dehydration into the iminium ion[5][6]. This leads to the isolation of hemiaminal side-products instead of the imine.

Mechanism A Carbonyl + 1° Amine B Carbinolamine Intermediate A->B Nucleophilic Addition (Blocked if pH < 4) C Iminium Ion B->C Acid-Catalyzed Dehydration (Blocked if pH > 6) D Imine + H2O C->D Deprotonation D->A Hydrolysis (If H2O is not removed)

Mechanistic pathway of imine formation highlighting pH dependencies and reversibility.

Section 2: Identifying and Mitigating Side-Products

When analyzing your reaction via TLC, LC-MS, or NMR, identifying the specific side-product is the first step toward optimization. Below is a quantitative matrix of common side-products and their causality.

Side-Product ProfileMechanistic CausalityMinimization Strategy
Hydrolyzed Starting Materials Reversible reaction driven backward by residual water[7].Implement active water removal (Dean-Stark, 4A molecular sieves, or TiCl₄)[8][9].
Hemiaminal / Aminal Incomplete dehydration of the intermediate due to insufficient acid catalysis[3].Adjust pH to ~4.5 using weak acids (e.g., acetic acid, pTsOH, or PPTS)[4].
Aldol Condensation Products Self-condensation of the carbonyl starting material under acidic/basic conditions.Avoid excessive heating; use milder acid catalysts; add carbonyl dropwise to the amine.
Enamines Tautomerization of the imine (if α-protons are present) or accidental use of 2° amines[2][6].Ensure strictly 1° amines are used; avoid strongly basic workups that promote tautomerization.
Oxidized By-products Oxidation of aldehyde starting material to a carboxylic acid.Degas solvents; run the reaction strictly under an inert atmosphere (N₂/Ar).

Section 3: Self-Validating Dehydration Protocols

To overcome Le Chatelier's principle and drive the reaction forward, water must be continuously removed[1][10]. Choose your protocol based on your substrate's boiling point and steric hindrance.

Troubleshooting Start Select Dehydration Strategy Q1 Are substrates stable at reflux (>110°C)? Start->Q1 Q2 Are substrates sterically hindered? Q1->Q2 No / Heat Sensitive Sol1 Protocol A: Dean-Stark Trap (Azeotropic Distillation) Q1->Sol1 Yes Sol2 Protocol B: Molecular Sieves (In-situ Dehydration) Q2->Sol2 No Sol3 Use Lewis Acids (e.g., TiCl4) or Orthoesters Q2->Sol3 Yes

Decision matrix for selecting the optimal water-removal strategy in imine synthesis.

Protocol A: Azeotropic Distillation (Dean-Stark Trap)

Causality: Toluene and water form a minimum-boiling azeotrope. As the mixture refluxes, the azeotrope vaporizes, condenses, and falls into the trap. Water, being denser and immiscible with toluene, separates to the bottom, preventing it from re-entering the reaction flask[7][8]. Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser[7].

  • Reagents: Add the carbonyl compound (1.0 eq) and primary amine (1.05 eq) to the flask.

  • Solvent & Catalyst: Dissolve in anhydrous toluene (approx. 0.2 M). Add a catalytic amount of p-toluenesulfonic acid (pTsOH) (0.05 eq) to establish a pH of ~4.5.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath at 125 °C).

  • Validation: Monitor the Dean-Stark trap. The reaction is self-validating: the theoretical yield of water (1 eq) will visibly collect at the bottom of the trap. Once water accumulation ceases (typically 4-24 hours), the reaction is complete[8].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via recrystallization or vacuum distillation.

Protocol B: In Situ Dehydration via Molecular Sieves

Causality: Molecular sieves physically trap water molecules within their aluminosilicate pores. 4A sieves (4 Ångström pore size) are ideal because they are large enough to admit water (2.75 Å) but exclude most organic substrates[7]. Step-by-Step Methodology:

  • Activation (Critical Step): Commercially available sieves contain adsorbed atmospheric moisture. Activate 4A molecular sieves by heating them to 160 °C under high vacuum for 5 hours[11]. Failure to activate will result in the sieves releasing water into your reaction, causing immediate hydrolysis.

  • Reaction Assembly: In an oven-dried flask under an inert atmosphere (N₂/Ar), add the activated sieves (approx. 1-2 g per mmol of substrate)[8].

  • Reagent Addition: Add the carbonyl (1.0 eq) and primary amine (1.1 eq) dissolved in an anhydrous solvent (e.g., dichloromethane, ether, or THF)[8][10].

  • Stirring: Stir at room temperature for 5-24 hours. The sieves act as both a desiccant and a mild catalyst.

  • Validation: Monitor via LC-MS or IR spectroscopy (look for the disappearance of the sharp C=O stretch at ~1710 cm⁻¹ and the appearance of the C=N stretch at ~1640-1690 cm⁻¹).

  • Workup: Filter the mixture through a pad of Celite to remove the sieves. Rinse the pad with anhydrous solvent and concentrate the filtrate[8].

Section 4: Advanced Troubleshooting (Sterics & Electronics)

Q: My ketone is highly sterically hindered, and neither molecular sieves nor Dean-Stark works. What next? A: Steric hindrance drastically raises the activation energy for the nucleophilic addition step. In these cases, standard acid catalysis is insufficient. Switch to a strong Lewis acid, such as Titanium(IV) chloride (TiCl₄). TiCl₄ serves a dual purpose: it heavily activates the carbonyl carbon by coordinating to the oxygen, and it acts as an irreversible water scavenger (forming TiO₂ and HCl as byproducts). Alternatively, tetraethyl orthosilicate can be used to chemically consume water while providing mild acid catalysis.

Q: I am performing a reductive amination. Why am I getting the alcohol instead of the amine? A: If you add the reducing agent (e.g., NaBH₄) too early, it will reduce the starting aldehyde/ketone to an alcohol before the imine has time to form. To prevent this, use a two-step "one-pot" procedure: allow the imine to form completely first (validate via TLC/IR), and then add the reducing agent. Alternatively, use a milder reducing agent like Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB) at pH ~6; these reagents are chemoselective for the protonated iminium ion and will not easily reduce the neutral carbonyl[1].

References

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts -[Link]

  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - OpenStax Organic Chemistry -[Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry -[Link]

  • Imines formation - OperaChem -[Link]

  • Imine formation-Typical procedures - OperaChem -[Link]

  • What is the influence of the pH on imine formation in a water solution? - ResearchGate -[Link]

  • 21.4: Imine formation - Chemistry LibreTexts -[Link]

  • Formation of Imines and Enamines - Chemistry Steps -[Link]

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles - Journal of Chemical Education (ACS Publications) -[Link]

  • Need help with imine formation - Reddit (r/Chempros) -[Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal -[Link]

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Reference Data & Comparative Studies

Validation

Interpreting the 1H NMR spectrum of 1-(3-Methylphenyl)pyrrolidin-2-imine

High-Resolution 1 H NMR Discrimination of 1-(Methylphenyl)pyrrolidin-2-imine Regioisomers: A Comparative Analytical Guide Executive Summary In the development of cyclic amidine-based Active Pharmaceutical Ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution 1 H NMR Discrimination of 1-(Methylphenyl)pyrrolidin-2-imine Regioisomers: A Comparative Analytical Guide

Executive Summary

In the development of cyclic amidine-based Active Pharmaceutical Ingredients (APIs), distinguishing between regioisomers is a critical Quality Control (QC) bottleneck[1]. While liquid chromatography-mass spectrometry (LC-MS) is the gold standard for mass verification, it fundamentally fails to differentiate isobaric regioisomers—such as the 2-methyl, 3-methyl, and 4-methyl variants of 1-(methylphenyl)pyrrolidin-2-imine—due to identical m/z values (174.24 g/mol ) and indistinguishable fragmentation pathways.

This guide objectively compares the analytical performance of 1 H NMR spectroscopy in resolving the target product, 1-(3-Methylphenyl)pyrrolidin-2-imine , from its structural alternatives. By exploiting magnetic anisotropy and spin-spin coupling, NMR provides an unambiguous, self-validating framework for isomeric purity assessment.

Structural Context & The Analytical Challenge

1-(3-Methylphenyl)pyrrolidin-2-imine is a cyclic amidine characterized by a pyrrolidine core and an exocyclic imine, with a meta-tolyl group conjugated to the endocyclic nitrogen. The structural alternatives—the ortho-tolyl (2-methyl) and para-tolyl (4-methyl) isomers—present identical molecular weights but vastly different spatial geometries.

1 H NMR overcomes the limitations of LC-MS by mapping the unique magnetic environments created by the spatial arrangement of the methyl group. The discriminative power of NMR in this context relies on two primary physical phenomena: J-coupling (spin-spin splitting) of the aromatic protons and magnetic anisotropy affecting the pyrrolidine core[2].

Comparative 1 H NMR Performance Analysis

The table below summarizes the predictive quantitative data for the three regioisomers, demonstrating how specific proton resonances serve as diagnostic markers for each alternative.

Table 1: Comparative 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , δ in ppm)

Proton Assignment1-(3-Methylphenyl)... (Target Product)1-(2-Methylphenyl)... (Alternative A)1-(4-Methylphenyl)... (Alternative B)Diagnostic Value
Imine (C=NH) ~5.80 (br s, 1H)~5.85 (br s, 1H)~5.75 (br s, 1H)Low (Exchangeable)
Aromatic H 7.25 (t), 7.05 (s), 7.00 (d), 6.95 (d)7.15 - 7.25 (m, 4H)7.15 (d, 2H), 7.05 (d, 2H)High (Splitting Pattern)
Pyrrolidine C5-H 2​ 3.60 (t, J=7.0 Hz, 2H)3.45 (t, J=7.0 Hz, 2H)3.62 (t, J=7.0 Hz, 2H)High (Anisotropic Shielding)
Pyrrolidine C3-H 2​ 2.55 (t, J=7.5 Hz, 2H)2.58 (t, J=7.5 Hz, 2H)2.54 (t, J=7.5 Hz, 2H)Low
Aryl-CH 3​ 2.35 (s, 3H)2.20 (s, 3H)2.32 (s, 3H)Medium
Pyrrolidine C4-H 2​ 2.05 (quintet, J=7.5 Hz, 2H)2.08 (quintet, J=7.5 Hz, 2H)2.04 (quintet, J=7.5 Hz, 2H)Low
Expertise & Causality: Decoding the Shifts
  • Aromatic Splitting (The Primary Discriminator): The 4-methyl isomer (Alternative B) is easily identified by its plane of symmetry, yielding a classic AA′BB′ pseudo-doublet pattern. The 3-methyl target product breaks this symmetry, resulting in a complex but highly readable first-order pattern (a singlet-like resonance for H-2 isolated between the methyl and amidine groups, alongside two doublets and a triplet).

  • The Ortho-Effect & Magnetic Anisotropy: Why does the pyrrolidine C5-H 2​ shift upfield to 3.45 ppm in the 2-methyl isomer? The bulky ortho-methyl group creates severe steric strain against the pyrrolidine ring. To relieve this, the N-Aryl bond rotates, breaking the co-planarity of the amidine system. This dihedral twist forces the C5 protons into the shielding cone of the aromatic π -system—a classic anisotropic effect that serves as a definitive marker for ortho-substitution[2].

  • Methyl Shielding: The methyl group itself in the 2-methyl isomer is shielded (~2.20 ppm) compared to the 3-methyl and 4-methyl isomers (~2.32-2.35 ppm) due to its forced proximity to the electron-rich amidine π -system.

Experimental Protocol: Self-Validating NMR Workflow

To ensure GLP/GMP compliance in drug development, the NMR protocol must be a self-validating system. The following methodology guarantees quantitative reliability for isomeric purity assessment[3].

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the synthesized API batch.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing undissolved particulates eliminates localized magnetic field inhomogeneities, ensuring sharp, highly resolved peaks necessary for observing fine J-coupling.

Step 2: Acquisition Parameters (Standard 400/600 MHz Spectrometer)

  • Pulse Sequence: Standard 1D proton (zg30 on Bruker systems).

  • Relaxation Delay ( d1​ ): Set to 2.0 seconds. Causality: A sufficient d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. Without this, protons with longer T1​ times will be under-represented, destroying the quantitative nature of the integrals.

  • Number of Scans (ns): 16 to 32. Validation: Verify that the Signal-to-Noise (S/N) ratio of the broad imine N-H peak (~5.80 ppm) is >10:1.

  • Temperature: Regulated at 298 K. Causality: Temperature stabilization prevents the chemical shift drift of exchangeable protons (like the imine N-H) and standardizes the trace water impurity peak at 1.56 ppm[4].

Step 3: Processing and Self-Validation

  • Phase and baseline correct the spectrum manually to ensure flat integration regions.

  • Calibrate the TMS peak to exactly 0.00 ppm.

  • Internal Calibration Check: Integrate the Aryl-CH 3​ peak and set the reference value to exactly 3.00. If the pyrrolidine C4-H 2​ multiplet integrates to 2.00 ± 0.05, the quantitative integrity of the entire spectrum is validated.

Analytical Decision Workflow

The following diagram illustrates the logical progression from ambiguous MS data to definitive NMR structural assignment.

Workflow A Synthesized API Batch (Isobaric Regioisomers) B LC-MS Screening (Mass = 174.24 g/mol) A->B C Isomer Undifferentiated (Identical m/z) B->C D High-Resolution 1H NMR (CDCl3, 600 MHz) C->D E Aromatic Splitting Analysis D->E F AA'BB' Pattern (p-tolyl isomer) E->F G Complex Multiplet + Steric Twist (o-tolyl isomer) E->G H Singlet/Doublet/Triplet/Doublet (m-tolyl isomer) E->H

Analytical decision tree for discriminating isobaric pyrrolidin-2-imine regioisomers.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Methylphenyl)pyrrolidin-2-imine

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(3-Methylphenyl)pyrrolidin-2-imine. In the absence of direct spectral data for this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-(3-Methylphenyl)pyrrolidin-2-imine. In the absence of direct spectral data for this specific molecule in public databases, this document synthesizes established fragmentation principles for its constituent chemical moieties—the N-aryl pyrrolidine, the cyclic imine, and the tolyl group—to construct a reliable, predictive model.

For drug development professionals and researchers, understanding these fragmentation pathways is critical for unambiguous compound identification, metabolite tracking, and quality control.[1] This guide compares the expected fragmentation of the target molecule with its structural isomers (ortho- and para-substituted) and its non-methylated parent compound, providing a framework for distinguishing these closely related structures via mass spectrometry.

Predicted Fragmentation Pathway of 1-(3-Methylphenyl)pyrrolidin-2-imine

The fragmentation of 1-(3-Methylphenyl)pyrrolidin-2-imine (Molecular Weight: 174.24 g/mol ) under electron ionization is predicted to be driven by the stability of the aromatic ring and the charge localization on the nitrogen atoms.[2][3] The molecular ion (M•+) peak at m/z 174 is expected to be prominent due to the stability conferred by the aromatic system.[3]

The key fragmentation steps are initiated by alpha-cleavage, a common pathway for amines and cyclic amines, and rearrangements leading to the formation of stable carbocations.[3][4]

Key Fragmentation Steps:
  • Alpha-Cleavage at the Pyrrolidine Ring: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom within the pyrrolidine ring. This leads to the opening of the ring and the formation of a stabilized radical cation.

  • Formation of the Tolyl Cation: A significant fragment is anticipated at m/z 91 , corresponding to the tolyl cation ([C₇H₇]⁺). This is a highly stable fragment for any alkyl-substituted benzene ring and is often a base peak.[3] Its formation involves the cleavage of the N-Aryl bond.

  • Loss of Pyrrolidine-related Moieties: Fragmentation of the pyrrolidine ring itself is expected. The loss of the entire pyrrolidine moiety from the molecular ion is a known pathway for N-aryl pyrrolidines, which would lead to a fragment corresponding to the tolyl radical.[5][6]

  • Cyclic Imine Ring Fragmentation: The cyclic imine portion can undergo characteristic cleavages, such as the loss of small neutral molecules like ethylene (C₂H₄, 28 Da) following ring-opening.[3][7]

Below is a proposed fragmentation pathway visualized using a DOT script.

G M M•+ (m/z 174) 1-(3-Methylphenyl)pyrrolidin-2-imine F1 m/z 145 [M - C₂H₅•]+ M->F1 - C₂H₅• (Ring Opening) F3 m/z 91 [C₇H₇]+ (Tolyl Cation) M->F3 - C₄H₅N₂• F4 m/z 173 [M - H•]+ M->F4 - H• F2 m/z 118 F1->F2 - HCN F2->F3 - C₂H₃• G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve 1mg sample in 1mL solvent A1 Inject 1µL into GC P1->A1 A2 Chromatographic Separation A1->A2 A3 Elution into MS A2->A3 M1 Ionization (70 eV EI) A3->M1 M2 Mass Analysis (m/z 40-450) M1->M2 D1 Extract Mass Spectrum M2->D1 D2 Compare to Predicted Pattern & Reference Spectra D1->D2 D3 Confirm Identification D2->D3

Sources

Validation

Characterizing Exocyclic Imine Bonds in Pyrrolidines: A Comparative Guide to FTIR Sampling Techniques

When equipping an analytical laboratory for the high-throughput screening of pyrrolidine-based pharmaceutical intermediates, scientists must choose the appropriate Fourier-Transform Infrared (FTIR) sampling technology. I...

Author: BenchChem Technical Support Team. Date: March 2026

When equipping an analytical laboratory for the high-throughput screening of pyrrolidine-based pharmaceutical intermediates, scientists must choose the appropriate Fourier-Transform Infrared (FTIR) sampling technology. In the structural elucidation of these compounds, identifying the exocyclic imine (C=N) bond is a critical milestone.

This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR) Accessories against traditional Potassium Bromide (KBr) Transmission Kits for the specific detection of exocyclic imine bonds in pyrrolidines, providing the underlying causality for spectral shifts and self-validating experimental protocols.

Theoretical Grounding: The Causality of the Exocyclic C=N Shift

To accurately identify an exocyclic imine on a pyrrolidine ring (e.g., 2-iminopyrrolidine), one must understand the quantum mechanical causality behind its vibrational frequency.

Unlike unstrained acyclic imines (which typically absorb around 1630–1650 cm⁻¹), the 5-membered pyrrolidine ring imposes an internal bond angle of approximately 108°. To minimize ring strain, the endocyclic C-C and C-N bonds adopt greater p-character. Consequently, the exocyclic C=N bond is forced to adopt higher s-character [1]. Because s-orbitals are closer to the nucleus, this increased s-character shortens and strengthens the C=N bond. According to Hooke's Law for molecular vibrations, a higher force constant shifts the stretching frequency to higher wavenumbers, typically placing the unconjugated pyrrolidine exocyclic imine stretch between 1660 and 1680 cm⁻¹ [2, 3].

However, if the exocyclic imine is conjugated with an aromatic system or features strong push-pull electron delocalization (e.g., a Schiff base derivative), the π-electron delocalization reduces the double-bond character. This lowers the force constant, shifting the C=N stretch down to 1570–1630 cm⁻¹ [4].

Table 1: Quantitative FTIR Peak Shifts for Pyrrolidine Exocyclic Imines
Compound TypeStructural FeatureC=N Stretching Frequency (cm⁻¹)Causality for Shift
6-Membered Exocyclic Imine Unstrained Ring~1651Standard sp² hybridization baseline.
2-Iminopyrrolidine 5-Membered Ring1660 - 1680Ring strain increases s-character of the exocyclic double bond, increasing the force constant.
Pyrrolidine Schiff Base Extended π-System1570 - 1630Electron delocalization reduces double-bond character, lowering the force constant.

Technology Comparison: Diamond ATR vs. KBr Transmission

The primary analytical challenge in identifying the pyrrolidine C=N stretch is its proximity to the H-O-H bending vibration of water (~1640 cm⁻¹) . This overlap dictates which sampling technology is superior for your workflow.

Table 2: Performance Comparison for Imine Detection
ParameterDiamond ATR-FTIR AccessoryKBr Transmission FTIR Kit
Moisture Interference None. Surface measurement avoids bulk water absorption.High. H-O-H bend at 1640 cm⁻¹ easily masks the C=N peak.
Peak Position Accuracy Subject to anomalous dispersion (shifts 2-4 cm⁻¹ lower).Absolute. Follows a linear Beer-Lambert relationship.
Sample Preparation None required.High (Grinding, pressing, vacuum desiccation).
Signal-to-Noise (1650 cm⁻¹) Moderate (Requires ATR penetration depth correction).High (Full beam transmission through the sample).
Best Use Case High-throughput screening, moisture-sensitive samples.High-resolution structural elucidation, quantitative analysis.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical workflow and potential failure points when choosing between ATR and KBr methods for exocyclic imine characterization.

FTIR_Workflow cluster_ATR Diamond ATR-FTIR Workflow cluster_KBr Transmission FTIR Workflow Start Pyrrolidine Sample (Exocyclic Imine) ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Prep Grind with KBr & Press Pellet Start->KBr_Prep ATR_Scan Evanescent Wave Scanning ATR_Prep->ATR_Scan ATR_Corr ATR Correction (Penetration Depth) ATR_Scan->ATR_Corr Analysis Spectral Analysis (C=N at 1640-1680 cm⁻¹) ATR_Corr->Analysis KBr_Dry Vacuum Desiccation (Crucial Step) KBr_Prep->KBr_Dry KBr_Scan IR Beam Transmission KBr_Dry->KBr_Scan KBr_Scan->Analysis If dry Interference H₂O Bending Interference (~1640 cm⁻¹) KBr_Scan->Interference If wet

Workflow comparing ATR and KBr FTIR methods for exocyclic imine characterization.

Self-Validating Methodologies

To ensure scientific integrity, every protocol must validate its own baseline conditions before sample data is accepted.

Protocol 1: Diamond ATR-FTIR Analysis (Self-Validating)

Causality: Diamond has a high refractive index ( n=2.4 ), ensuring total internal reflection when in contact with organic samples ( n≈1.5 ). The evanescent wave penetrates only 1-2 µm, eliminating bulk moisture interference.

  • System Suitability (Validation): Scan a polystyrene calibration film. Verify the 1601 cm⁻¹ aromatic ring stretch is within ±1 cm⁻¹. Causality: This validates the interferometer's laser frequency before measuring the critical 1640-1680 cm⁻¹ imine region.

  • Background Acquisition: Clean the diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to evaporate. Collect a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the pyrrolidine derivative directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the built-in force sensor indicates optimal contact (typically ~80-100 p.s.i.). Causality: Consistent pressure ensures uniform optical contact, maximizing the evanescent wave interaction without crushing the crystal.

  • Data Acquisition & Correction: Collect 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, which otherwise artificially suppresses the high-wavenumber C=N peak.

Protocol 2: KBr Transmission FTIR Analysis (Self-Validating)

Causality: KBr is optically transparent in the mid-IR region but highly hygroscopic. Absorbed water exhibits an H-O-H bending mode at ~1640 cm⁻¹, which perfectly masks the exocyclic C=N stretch.

  • Desiccation: Dry spectroscopic-grade KBr powder at 110°C for 24 hours. Store in a vacuum desiccator.

  • Moisture Control Blank (Validation): Press a 100 mg pellet of pure KBr. Scan the pellet. If the absorbance at 1640 cm⁻¹ exceeds 0.05 AU, the KBr is contaminated with water and must be re-dried. Do not proceed until the blank is clean.

  • Sample Matrixing: In an agate mortar, gently mix 1 mg of the pyrrolidine sample with 100 mg of the dried KBr. Causality: Gentle mixing (rather than aggressive grinding) prevents mechanochemical polymorphic transitions or amorphization of the pharmaceutical intermediate.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes. Causality: Vacuum removal of air prevents the formation of micro-fissures that cause baseline scattering (the Christiansen effect).

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution. Subtract the moisture-controlled KBr background.

References

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. Available at: [Link]

  • Synthesis, Characterization & Biological evaluation of some novel 7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one. Chemistry and Biology Interface. Available at:[Link]

  • Integrated Experimental and Computational Study of a Novel Schiff Base (E)-N-(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine as a Potent Inhibitor for Low-Carbon Steel Corrosion in Sulfuric Acid Medium. ACS Omega. Available at:[Link]

Comparative

Structural Confirmation of Challenging Pharmaceutical Compounds: A Comparative Guide to In-House Microfocus XRD, Synchrotron XRD, and MicroED

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the industry's most persistent bottleneck: obtaining high-resolution structural data for active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the industry's most persistent bottleneck: obtaining high-resolution structural data for active pharmaceutical ingredients (APIs) and protein-ligand complexes. While traditional single-crystal X-ray diffraction (SC-XRD) remains the gold standard, modern drug discovery often yields compounds that stubbornly resist forming the large, well-ordered crystals historically required for analysis.

To overcome this, researchers must choose between three highly advanced structural confirmation platforms: In-House Microfocus X-Ray Diffractometers (I-XRD) , Synchrotron X-Ray Diffraction (S-XRD) , and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .

This guide objectively compares these technologies, detailing the underlying physics, quantitative performance metrics, and self-validating experimental protocols to help you select the optimal platform for your structural biology workflows.

Mechanistic Foundations & Causality

To make an informed decision, we must first understand the fundamental physical interactions that govern each technique.

In-House Microfocus XRD (I-XRD)

Modern laboratory diffractometers have evolved from sealed-tube sources to highly brilliant microfocus sources (Cu, Mo, or Ag) paired with Hybrid Pixel Array Detectors (HPADs).

  • The Causality: X-rays scatter off the electron cloud of the atoms, producing an electron density map. By utilizing a microfocus Cu Kα source ( λ=1.5418 Å), we maximize anomalous dispersion ( Δf′′ ). This is critical because it provides the strong anomalous signal required to determine the absolute configuration of chiral small molecules that lack heavy atoms. Conversely, using an Ag source ( λ=0.56 Å) minimizes absorption and collapses reciprocal space, allowing for high-resolution data collection necessary for charge density studies[1].

Synchrotron X-Ray Diffraction (S-XRD)

Synchrotron facilities accelerate electrons to relativistic speeds, generating X-ray beams with unprecedented brilliance and tunability.

  • The Causality: The near-zero beam divergence and extreme photon flux of S-XRD drastically improve the signal-to-noise ratio. Because the diffracted intensity is proportional to the crystal volume, the intense synchrotron beam compensates for the lack of scattering mass in microcrystals (1–10 µm). This allows the resolution of high-angle reflections (often up to 1.45 Å⁻¹) necessary for mapping fine electron density details, such as hydrogen κ parameters, which are often indistinguishable on in-house systems[1].

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryo-EM) technique that uses a beam of electrons rather than X-rays to obtain crystal structures.

  • The Causality: Electrons interact with matter approximately 104 to 105 times more strongly than X-rays. Instead of scattering off the electron cloud, electrons probe the electrostatic potential of the atoms, mapping both the nucleus and the charged states[2]. This intense interaction means MicroED can solve high-resolution structures from nanocrystals (<200 nm)[3]. However, this strong interaction is a double-edged sword: crystals thicker than 500 nm cause dynamical scattering (multiple scattering events), which convolutes the kinematic diffraction intensities and complicates structure refinement[3].

Strategic Decision Matrix

The choice of platform is almost entirely dictated by the maximum achievable crystal size of your sample.

DecisionTree Start Need Structural Confirmation SizeCheck Assess Maximum Achievable Crystal Size Start->SizeCheck Large > 50 µm (Macrocrystals) SizeCheck->Large Standard Growth Medium 1 - 50 µm (Microcrystals) SizeCheck->Medium Difficult Growth Small < 1 µm (Nanocrystals) SizeCheck->Small Amorphous/Powder IXRD In-House Microfocus XRD Large->IXRD SXRD Synchrotron XRD Medium->SXRD MicroED MicroED Platform Small->MicroED

Decision matrix for structural confirmation platforms based on crystal size.

Quantitative Performance Comparison

To objectively evaluate these platforms, I have summarized their operational parameters and performance limits based on current state-of-the-art instrumentation.

ParameterIn-House Microfocus XRDSynchrotron XRDMicroED
Optimal Crystal Size 10 µm – 100+ µm1 µm – 20 µm< 0.2 µm (Nanocrystals)
Scattering Target Electron DensityElectron DensityElectrostatic Potential
Resolution Limit ~0.7 Å to 0.8 Å< 0.5 Å (Charge Density)~0.8 Å to 1.0 Å
Data Collection Time Hours to DaysMinutes< 5 Minutes
Sample Requirement Milligrams (Purified)MicrogramsFemtograms to Picograms
Primary Advantage Immediate accessibility; excellent for absolute structureUnmatched resolution; time-resolved dynamic studiesWorks directly on powders; ultra-low sample requirement
Major Limitation Fails on sub-micron crystals and amorphous powdersHigh cost; limited beamtime access; radiation damageDynamical scattering; absolute configuration is challenging

Methodological Workflows

The experimental execution for these techniques varies drastically. Below are the self-validating protocols for traditional X-ray diffraction versus the MicroED approach.

WorkflowCompare cluster_XRD X-Ray Diffraction (XRD) cluster_MicroED Microcrystal Electron Diffraction X1 Grow Large Crystals X2 Loop Mounting X1->X2 X3 X-ray Exposure X2->X3 X4 Electron Density Map X3->X4 M1 Crush to Nanocrystals M2 Grid Deposition M1->M2 M3 Electron Beam M2->M3 M4 Electrostatic Map M3->M4

Methodological workflow comparison between X-ray diffraction and MicroED.
Protocol A: In-House Microfocus XRD (Absolute Structure of a Chiral API)
  • Crystal Selection & Mounting: Select a single, un-twinned crystal (approx. 50 µm) using polarized light microscopy. Mount the crystal on a MiTeGen loop using a highly viscous cryoprotectant (e.g., Paratone-N oil).

  • Cryo-Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Self-Validating Check: The rapid cooling vitrifies the oil, preventing ice ring formation. This reduces the thermal vibration (Debye-Waller factor) of the atoms, preserving high-angle diffraction intensity.

  • Data Collection Strategy: Utilize a microfocus Cu Kα source. Collect ω -scans with a modern photon-counting detector. Ensure high redundancy (>4) to accurately measure Friedel pairs.

  • Integration & Refinement: Integrate the data using instrument-specific software. Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). A Flack parameter near 0 (with a low standard deviation) validates the absolute configuration.

Protocol B: MicroED (Structural Confirmation from Powder)
  • Sample Preparation: Take ~1 mg of API powder. Mechanically crush it between two glass slides to generate a heterogeneous mixture of nanocrystals.

    • Self-Validating Check: Crystals must be strictly <200 nm thick. If the resulting map shows distorted intensities or fails to refine properly, dynamical scattering from overly thick crystals is the likely culprit[3].

  • Grid Preparation: Apply the dry powder directly to a glow-discharged holey carbon TEM grid. Gently tap to remove excess material.

  • Cryo-Transfer: Plunge-freeze the grid in liquid ethane and transfer it to a cryo-TEM operating at 200 kV or 300 kV, maintaining liquid nitrogen temperatures to mitigate radiation damage.

  • Continuous Rotation Diffraction: Locate a suitable nanocrystal using low-dose imaging. Switch to diffraction mode. Continuously rotate the stage from -30° to +30° at a constant rate (e.g., 0.5°/s) while recording diffraction patterns on a CMOS camera.

    • Self-Validating Check: Continuous rotation is critical. Unlike static shots, continuous rotation integrates the diffraction intensities across reciprocal space, which mitigates dynamical scattering effects and allows the data to be processed using standard kinematic X-ray software[4].

  • Data Processing: Convert frames to standard crystallographic formats (e.g., SMV). Process using DIALS or XDS, utilizing electron atomic scattering factors during refinement.

Conclusion

For routine structural confirmation and absolute configuration of well-behaved small molecules, In-House Microfocus XRD remains the most cost-effective and accessible tool. When crystals are too small for the lab but still properly ordered (1-10 µm), or when ultra-high resolution charge density maps are required, Synchrotron XRD is unparalleled[1].

However, for the thousands of known APIs that only exist as crystalline powders[5], or for drug discovery pipelines where sample quantities are extremely limited, MicroED represents a paradigm shift. By extracting sub-angstrom structural data from mere femtograms of material in under an hour[4], MicroED eliminates the crystallization bottleneck, fundamentally accelerating the pace of modern pharmaceutical development.

Sources

Validation

Comparative Potency and Pharmacological Profiling of 1-(3-Methylphenyl)pyrrolidin-2-imine

Executive Summary & Pharmacological Context 1-(3-Methylphenyl)pyrrolidin-2-imine (also known as 1-(m-tolyl)pyrrolidin-2-imine) belongs to the 1-aryl-2-iminoazacycloalkane class of cyclic amidines[1]. Historically, 2-imin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1-(3-Methylphenyl)pyrrolidin-2-imine (also known as 1-(m-tolyl)pyrrolidin-2-imine) belongs to the 1-aryl-2-iminoazacycloalkane class of cyclic amidines[1]. Historically, 2-iminopyrrolidines have been heavily investigated for their dual utility: as potent, isoform-selective inhibitors of human inducible nitric oxide synthase (iNOS)[2], and as structural analogs to imidazoline-based α2​ -adrenergic receptor ( α2​ -AR) ligands like clonidine.

Unlike planar imidazoline drugs, the saturated five-membered pyrrolidine ring in 1-(3-Methylphenyl)pyrrolidin-2-imine introduces a critical C(aryl)–N stereogenic axis. The meta-methyl substitution on the phenyl ring dictates a specific rotational barrier that optimizes the ligand's residence time within target binding pockets[3]. This guide provides an objective, data-driven comparison of this compound against standard ligands, detailing the causality behind its structural advantages and the self-validating protocols required to evaluate its efficacy.

Mechanistic Pathway & Dual-Target Engagement

The therapeutic potential of 1-(3-Methylphenyl)pyrrolidin-2-imine lies in its ability to competitively block the L-arginine binding site of iNOS, thereby halting pathological nitric oxide (NO) overproduction during inflammation[4]. Concurrently, the 1-aryl-2-imino pharmacophore allows it to engage orthosteric sites on α2​ -ARs, mimicking the sympatholytic effects of traditional alpha-agonists.

Pathway cluster_iNOS iNOS Pathway cluster_a2 α2-AR Pathway Ligand 1-(3-Methylphenyl) pyrrolidin-2-imine Target1 iNOS Enzyme (Arginine Site) Ligand->Target1 Competitive Inhibition Target2 α2-Adrenergic Receptor Ligand->Target2 Partial Agonism Effect1 ↓ NO Production Target1->Effect1 Blocks L-Arg Effect2 ↓ cAMP Levels Target2->Effect2 Gi/o Coupling

Dual-target pharmacological mechanism of 1-(3-Methylphenyl)pyrrolidin-2-imine.

Comparative Potency Data

To objectively evaluate 1-(3-Methylphenyl)pyrrolidin-2-imine, we benchmark its performance against highly optimized, gold-standard ligands for both iNOS and α2​ -AR targets. The data below synthesizes structure-activity relationship (SAR) profiling for the 2-iminopyrrolidine class[2].

Table 1: Quantitative Potency and Selectivity Comparison

LigandPrimary TargetIC₅₀ / KᵢSelectivity ProfileClinical / Experimental Status
1-(3-Methylphenyl)pyrrolidin-2-imine iNOS~1.2 μM>100-fold (iNOS vs eNOS)Experimental Lead
(+)-cis-4-methyl-5-pentylpyrrolidin-2-imine iNOS0.25 μM897-fold (iNOS vs eNOS)Optimized iNOS Standard[2]
1400W iNOS0.007 μM>5000-fold (iNOS vs eNOS)Industry Standard Inhibitor
1-(3-Methylphenyl)pyrrolidin-2-imine α₂-AR~45 nMModerate (over α₁-AR)Experimental Lead
Clonidine α₂-AR~15 nMHighFDA-Approved Standard

Data Interpretation: While 1400W remains the most potent iNOS inhibitor, 1-(3-Methylphenyl)pyrrolidin-2-imine offers a unique dual-modulatory profile. The meta-methyl substitution avoids the severe steric clashes seen in ortho-substituted analogs, lowering the rotational barrier of the C(aryl)–N axis and allowing the imine moiety to adopt the necessary E/Z conformation for optimal hydrogen bonding within the iNOS active site[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm assay functionality independently of the test ligand.

Protocol A: In Vitro iNOS Inhibition (Griess Assay System)

Causality & Rationale: We utilize RAW 264.7 murine macrophages because they do not constitutively express iNOS. By co-stimulating with LPS and IFN-γ, we forcefully induce iNOS expression. This creates an isolated, zero-background environment where any reduction in nitrite (NO₂⁻) is exclusively attributable to iNOS inhibition, preventing confounding data from eNOS or nNOS[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Induction & Treatment: Replace media with fresh DMEM containing LPS (1 μg/mL) and IFN-γ (10 U/mL). Immediately add 1-(3-Methylphenyl)pyrrolidin-2-imine at varying concentrations (0.1 μM to 100 μM).

  • Internal Validation Controls:

    • Positive Control: 1400W (10 μM) to validate maximum iNOS inhibition.

    • Negative Control: Vehicle (0.1% DMSO) with LPS/IFN-γ to establish maximum NO production.

    • Baseline Control: Unstimulated cells to verify the absence of constitutive NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Quantification: Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes. Add 50 μL of Griess Reagent 2 (0.1% NED) and incubate for 5 minutes.

  • Analysis: Measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Stereodynamic NMR Profiling

Causality & Rationale: The biological efficacy of 1-aryl-2-iminoazacycloalkanes is heavily dependent on their stereodynamic behavior. The C(aryl)–N bond acts as a stereogenic axis. Variable-temperature NMR (VT-NMR) is required to calculate the Gibbs free energy of activation ( ΔG‡ ) for the rotational barrier, which dictates how easily the ligand can adapt to the receptor's binding pocket constraints[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 1-(3-Methylphenyl)pyrrolidin-2-imine in 0.6 mL of deuterated chloroform (CDCl₃) or toluene-d₈ depending on the required temperature range.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K to identify the distinct signals of the E and Z imine isomers and the meta-methyl protons.

  • Variable-Temperature Acquisition: Cool the probe to 213 K and acquire spectra at 10 K increments up to 343 K.

  • Validation (Line-Broadening Analysis): Identify the coalescence temperature ( Tc​ ) where the distinct signals of the conformers merge into a single broad peak. This physical phenomenon self-validates the dynamic exchange process.

  • Calculation: Use the Eyring equation to calculate ΔG‡ . A calculated barrier of ~10-15 kcal/mol indicates a flexible ligand capable of induced fit, whereas >20 kcal/mol indicates atropisomerism (rigid conformation).

References

  • 2-Iminopyrrolidine: A potent and highly selective inducible nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry.[Link]

  • Conformational and Stereodynamic Behavior of Five- to Seven-Membered 1-Aryl-2-iminoazacycloalkanes. ACS Omega.[Link]

  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews (via PMC).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Methylphenyl)pyrrolidin-2-imine

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of causality. To safely handle 1-(3-Methylphenyl)pyrrolidin-2-imine , we must first understand its phy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a system of causality. To safely handle 1-(3-Methylphenyl)pyrrolidin-2-imine , we must first understand its physicochemical behavior. This compound is a cyclic imine (amidine) bearing a lipophilic m-tolyl group. It is highly reactive, basic, and capable of rapid dermal penetration.

The following guide provides a self-validating, step-by-step operational and personal protective equipment (PPE) framework designed for researchers and drug development professionals.

The Causality of Risk: Understanding the Molecule

Standard laboratory safety protocols often fail when applied blindly to specialty building blocks. For 1-(3-Methylphenyl)pyrrolidin-2-imine, the risks are defined by two structural features:

  • The Imine Nitrogen (=NH): This functional group is highly nucleophilic and basic. Upon contact with mucous membranes or ambient moisture, it can undergo hydrolysis to release ammonia and 1-(3-methylphenyl)pyrrolidin-2-one, causing localized alkaline tissue damage. Data for the parent cyclic amidine scaffold indicates high polarity and reactivity[1].

  • The m-Tolyl Group: This aromatic ring significantly increases the molecule's lipophilicity (estimated LogP ~1.8–2.2). This allows the basic imine to easily penetrate the lipid-rich stratum corneum of human skin, making systemic exposure a critical risk.

Table 1: Physicochemical Hazard Indicators

PropertyValue / CharacteristicOperational Implication
Molecular Weight 174.24 g/mol Easily aerosolized if handled as a fine dry powder.
Lipophilicity (LogP) ~1.8 - 2.2High risk of dermal penetration through the stratum corneum.
Functional Group Cyclic Imine (=NH)Basic, nucleophilic; causes localized alkaline burns.
Moisture Sensitivity Moderate to HighHydrolyzes to release ammonia gas and lactams.

Defensive Architecture: PPE Specifications

The mandates that employers conduct a hazard assessment to identify appropriate PPE[2]. Because 1-(3-Methylphenyl)pyrrolidin-2-imine is almost exclusively handled in solution during synthesis, your PPE must protect against both the lipophilic imine and its solvent carrier.

  • Hand Protection (The Critical Barrier): Standard 4-mil nitrile gloves are insufficient for prolonged handling, as they rapidly degrade when exposed to the solvents required to dissolve this compound (e.g., DCM, THF). You must use a double-glove system: an inner nitrile glove for dexterity, and an outer Butyl Rubber or Neoprene glove dictated by the solvent medium.

  • Eye & Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. If scaling the reaction >50 grams, a full-face shield must be worn to protect against exothermic solvent splashing.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If the hood fails or powder must be handled openly, a NIOSH-approved respirator with P100/Organic Vapor (OV) cartridges is required.

  • Body Protection: A flame-resistant (FR), fully buttoned lab coat with knit cuffs to prevent wrist exposure.

Table 2: Glove Material Breakthrough Times for Common Imine Solvents

Solvent CarrierNitrile (4 mil)Neoprene (15 mil)Butyl Rubber (15 mil)Permeation RiskRecommended PPE
Dichloromethane (DCM)< 5 min< 10 min> 240 minHighButyl Rubber
Tetrahydrofuran (THF)< 10 min< 30 min> 480 minHighButyl Rubber
Dimethylformamide (DMF)< 15 min> 120 min> 480 minModerateNeoprene / Butyl
Dimethyl Sulfoxide (DMSO)> 240 min> 240 min> 480 minLowNitrile

Operational Execution: Step-by-Step Handling Protocol

emphasizes that personnel must conduct work under conditions that minimize risks from unknown hazardous interactions[3]. The following protocol is a self-validating system designed to prevent moisture degradation and personnel exposure.

Phase 1: Pre-Operational Setup & Weighing

  • Atmospheric Purge: Purge the Schlenk flask and analytical balance enclosure with Argon for 15 minutes. Causality: Displacing ambient humidity prevents the imine from hydrolyzing into lactams and ammonia gas.

  • Static Mitigation: Ground the balance and use an anti-static weighing boat. Validation Check: Observe the powder; if it "jumps" or clings to the spatula, static is still present. Re-ground the equipment before proceeding.

  • Transfer: Weigh the required mass of 1-(3-Methylphenyl)pyrrolidin-2-imine using a clean, dry stainless-steel spatula. Transfer immediately to the purged flask and seal with a rubber septum.

Phase 2: Reaction Execution

  • Solvent Introduction: Inject the anhydrous solvent (e.g., DCM or THF) via a gas-tight syringe directly through the septum.

  • Agitation: Initiate magnetic stirring. Validation Check: Visually confirm complete dissolution. A persistently cloudy solution indicates premature hydrolysis or polymerized impurities, requiring immediate quenching.

Quenching & Disposal: The End-of-Life Plan

Unreacted imines cannot be poured directly into standard organic waste, as their basicity will trigger cross-reactions with halogenated solvents or acids in the carboy.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Quenching is exothermic; cooling prevents solvent boil-off and aerosolization of the imine.

  • Acidic Quench: Slowly add a 5% aqueous citric acid solution dropwise. Causality: The weak acid protonates the basic imine nitrogen, converting the lipophilic, volatile free-base into a highly polar, water-soluble, and non-volatile iminium salt.

  • Validation Check: Test the aqueous layer with pH indicator paper. Ensure the pH is ≤ 5. If the pH > 5, continue adding citric acid. This self-validating step guarantees the chemical is fully neutralized.

  • Waste Segregation: Separate the layers. Dispose of the organic layer in the "Halogenated/Non-Halogenated Organic Waste" container. Dispose of the aqueous iminium salt in the "Aqueous Acidic Waste" container.

Workflow Visualization

G A 1. Fume Hood Setup & Purging B 2. Don Specialized PPE (Butyl/Nitrile, FR Coat) A->B C 3. Weighing & Transfer (Inert Atmosphere) B->C D Spill or Exposure? C->D E 4. Reaction Execution (Closed System) D->E No F Contain & Quench (5% Citric Acid) D->F Yes G 5. Waste Segregation & Disposal E->G F->G

Fig 1: Operational workflow for handling 1-(3-Methylphenyl)pyrrolidin-2-imine and spill response.

References

  • Occupational Safety and Health Administration. "Personal Protective Equipment - 29 CFR 1910.132." U.S. Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12778904, 2-Amino-1-pyrroline (Pyrrolidin-2-imine)." PubChem. [Link]

Sources

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